Product packaging for 6-butyl-7H-purine(Cat. No.:CAS No. 96287-85-3)

6-butyl-7H-purine

Cat. No.: B15427045
CAS No.: 96287-85-3
M. Wt: 176.22 g/mol
InChI Key: QENUZDHVYSYPEB-UHFFFAOYSA-N
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Description

6-Butyl-7H-purine is a synthetic purine derivative provided for research use in biochemical and pharmacological studies. With the molecular formula C9H12N4S and a molecular weight of 208.28 g/mol, this compound is part of the structurally diverse purine family, a privileged scaffold in medicinal chemistry due to its fundamental role in biological systems . Purine analogs are extensively investigated for their potential bioactivities. Research into structurally similar trisubstituted purine derivatives has demonstrated significant antitumor properties, inducing apoptosis in various human cancer cell lines . Furthermore, recent scientific literature highlights novel 6,7-disubstituted-7H-purine analogs that function as potent dual inhibitors of EGFR and HER2 kinases, showing promising growth inhibition against a panel of breast cancer cells, including lapatinib-resistant lines . This positions this compound as a valuable building block for researchers developing and synthesizing new purine-based molecules for oncology and kinase inhibition research . Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B15427045 6-butyl-7H-purine CAS No. 96287-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96287-85-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-butyl-7H-purine

InChI

InChI=1S/C9H12N4/c1-2-3-4-7-8-9(12-5-10-7)13-6-11-8/h5-6H,2-4H2,1H3,(H,10,11,12,13)

InChI Key

QENUZDHVYSYPEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 6-butyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of 6-butyl-7H-purine. Due to the limited availability of specific experimental data for this particular molecule in public databases, this document leverages data from closely related purine analogs to provide a comprehensive understanding of its expected chemical properties and a plausible synthetic approach.

Chemical Structure and Properties

This compound is a derivative of purine, a fundamental heterocyclic aromatic organic compound. The core purine structure consists of a pyrimidine ring fused to an imidazole ring. In this compound, a butyl group is attached to the 6th carbon of the purine ring, and a hydrogen atom is attached to the 7th nitrogen, as indicated by the "7H" designation.

Structural Representation

The chemical structure of this compound can be represented by the following diagram:

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
IUPAC Name This compound
SMILES CCCCc1ncnc2[nH]cnc12
LogP ~1.5 - 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthesis of 6-Substituted Purines: A General Approach

Specific synthesis protocols for this compound are not documented in readily accessible literature. However, a common method for synthesizing 6-substituted purines involves the modification of a 6-chloropurine precursor. The following is a generalized experimental protocol adapted from the synthesis of related compounds.[1][2]

Representative Experimental Protocol: Synthesis of a 6-Alkylpurine via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of 6-alkylpurines from 6-chloropurine and an appropriate boronic acid.

Materials:

  • 6-chloro-7-(tert-butyldimethylsilyl)-7H-purine

  • Butylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Coupling Reaction: In a round-bottom flask, dissolve 6-chloro-7-(tert-butyldimethylsilyl)-7H-purine (1 equivalent), butylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) in a mixture of 1,4-dioxane and water (4:1).

  • Add sodium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection: Dissolve the purified silyl-protected purine in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Final Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 6-substituted purines.

G Start Start: 6-Chloropurine Protection Protection of N7/N9 (e.g., with TBDMSCl) Start->Protection Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) with Butylating Agent Protection->Coupling Deprotection Removal of Protecting Group (e.g., with TBAF) Coupling->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification End End Product: This compound Purification->End

Figure 2: Generalized workflow for the synthesis of this compound.

Involvement in Signaling Pathways (Hypothetical)

Purine analogs are known to interact with a wide range of biological targets due to their structural similarity to endogenous purines like adenine and guanine.[3][4] These interactions can modulate various signaling pathways. While the specific biological activity of this compound is not characterized, it could potentially interact with purinergic receptors, protein kinases, or enzymes involved in nucleotide metabolism.

The following diagram illustrates a hypothetical signaling pathway that a purine analog might modulate, for instance, by acting as a kinase inhibitor.

G Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_A inhibits

Figure 3: Hypothetical signaling pathway inhibited by a purine analog.

Conclusion

This guide has detailed the chemical structure of this compound based on established chemical nomenclature. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its synthesis and potential biological relevance by drawing parallels with well-characterized purine derivatives. The provided protocols and diagrams serve as a valuable resource for researchers interested in the synthesis and study of novel purine analogs for drug discovery and development. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activity of this compound.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel 6-Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide on the discovery and synthesis of novel 6-substituted purine derivatives has been unveiled. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a panoramic view of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds.

Purine analogues have long been a cornerstone in the development of therapies for a range of diseases, including cancer and viral infections. The strategic modification at the 6-position of the purine scaffold has emerged as a particularly fruitful avenue for the discovery of potent and selective modulators of various biological targets. This guide meticulously details the synthetic pathways, experimental protocols, and quantitative biological data that underpin the development of these novel derivatives.

Synthesizing the Future of Medicine: Methodologies and Protocols

A central focus of this guide is the elucidation of robust synthetic strategies for the creation of diverse libraries of 6-substituted purine derivatives. The primary and most versatile starting material for these syntheses is 6-chloropurine, which readily undergoes nucleophilic substitution reactions with a wide array of amines, thiols, and alcohols.

A general and widely adopted method involves the reaction of 6-chloropurine with an appropriate amine in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol or isopropanol, typically under reflux conditions. This straightforward approach allows for the introduction of a vast range of substituents at the 6-position, enabling the systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for the Synthesis of 6-(Substituted-amino)purine Derivatives
  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), the respective amine (1.1-1.5 eq) and a base (e.g., triethylamine, 2.0 eq) are added.

  • Reaction Conditions: The reaction mixture is stirred at reflux temperature for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 6-substituted purine derivative.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Unveiling Therapeutic Potential: Biological Activity and Quantitative Data

The true measure of these novel derivatives lies in their biological activity. This guide presents a curated summary of quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), for a range of 6-substituted purines against various cancer cell lines. This data, meticulously organized for comparative analysis, highlights the potent anti-proliferative effects of these compounds.

Compound IDSubstitution at C6Cancer Cell LineIC₅₀ (µM)Reference
1a 4-(trifluoromethylphenyl)piperazineHuh7 (Liver)1-4[1]
1b 4-(trifluoromethylphenyl)piperazineHCT116 (Colon)1-4[1]
1c 4-(trifluoromethylphenyl)piperazineMCF7 (Breast)1-4[1]
2a 4-phenoxyphenylHuh7 (Liver)5.4[2]
3a 2-Chloro-7-methyl-6-pyrrolidinobutynylthioSNB-19 (Glioblastoma)5.00[3]
3b 2-Chloro-7-methyl-6-pyrrolidinobutynylthioC-32 (Melanoma)7.58[3]
4a N-(4-aminosulfonylphenyl)-2-morpholinoc-Src Kinase0.02-3.14[4]

Illuminating the Mechanism of Action: Signaling Pathways and Experimental Workflows

A critical aspect of drug discovery is understanding how a compound exerts its therapeutic effect. Many 6-substituted purine derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6][7] This guide provides visual representations of key signaling pathways targeted by these compounds, as well as a generalized workflow for their discovery and development.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_development Development Phase Target_Identification Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS, Virtual Screening) Target_Identification->Hit_Generation Identified Target Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Active Hits Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Promising Leads Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Candidate Drug Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials IND Submission

A generalized workflow for the discovery and development of novel therapeutics.

One of the key kinase families targeted by 6-substituted purines is the Rho-associated coiled-coil containing protein kinase (ROCK) family.[5] These kinases play a pivotal role in regulating the actin cytoskeleton and are implicated in cell motility and invasion, making them attractive targets for anti-metastatic therapies.[5]

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility Purine_Derivative 6-Substituted Purine Derivative Purine_Derivative->ROCK Inhibits

Inhibition of the ROCK signaling pathway by 6-substituted purine derivatives.

Furthermore, certain 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase implicated in some forms of leukemia.[6] Inhibition of PDGFRα can block downstream signaling cascades involving STAT3 and ERK1/2, leading to cell cycle arrest and apoptosis.[6]

PDGFRa_Signaling_Pathway PDGF PDGF Ligand PDGFRa PDGFRα PDGF->PDGFRa Binds & Activates STAT3 STAT3 PDGFRa->STAT3 Phosphorylates ERK12 ERK1/2 PDGFRa->ERK12 Activates STAT3_P Phosphorylated STAT3 ERK12_P Phosphorylated ERK1/2 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_P->Gene_Transcription ERK12_P->Gene_Transcription Cell_Response Cell Proliferation & Survival Gene_Transcription->Cell_Response Purine_Derivative 6-Substituted Purine Derivative Purine_Derivative->PDGFRa Inhibits

Inhibition of the PDGFRα signaling pathway by 6-substituted purine derivatives.

This in-depth technical guide represents a valuable asset for the scientific community, providing a solid foundation for the rational design and development of the next generation of purine-based therapeutics. By consolidating key synthetic methodologies, quantitative biological data, and mechanistic insights, this whitepaper aims to accelerate the translation of promising laboratory discoveries into life-saving clinical applications.

References

Chemical and physical properties of 6-butyl-7H-purine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine and its derivatives are fundamental heterocyclic compounds in nature, forming the backbone of nucleic acids and playing crucial roles in cellular signaling and energy metabolism.[1] Modifications to the purine scaffold, such as the introduction of alkyl groups at various positions, have led to the development of numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2] This technical guide focuses on the chemical and physical properties of the synthetic purine derivative, 6-butyl-7H-purine. Due to the absence of specific data for this compound, this document leverages information on analogous 6-substituted and 7-alkylated purines to provide a predictive overview for researchers.

Physicochemical Properties: A Comparative Analysis

While specific quantitative data for this compound is unavailable, the properties of structurally similar compounds can offer valuable insights. The following tables summarize the known physicochemical properties of selected 6-substituted and 7-alkylated purine analogs.

Table 1: Physicochemical Properties of Selected Purine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
7-(tert-Butyl)-6-chloro-7H-purineC9H11ClN4210.67117-119[3]
7-(tert-Pentyl)-6-chloro-7H-purineC10H13ClN4224.7095-100[4]
9-(tert-Butyl)-6-chloro-9H-purineC9H11ClN4210.67144-146[4]
6-Chloro-7-methyl-7H-purineC6H5ClN4168.58175-185
6-methyl-8-phenyl-7H-purineC12H10N4210.24Not Available[5]
PurineC5H4N4120.11214-217[6]

Table 2: Spectral Data of a Related Compound: 7-(tert-Pentyl)-6-chloro-7H-purine [4]

Spectral Data TypeObserved Signals
¹H NMR (400 MHz, CDCl₃)δ 8.84 (s, 1H), 8.42 (s, 1H), 2.30 (q, J = 7.5 Hz, 2H), 1.85 (s, 6H), 0.77 (t, J = 7.5 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 163.9, 151.7, 147.6, 142.9, 123.2, 62.3, 34.5, 28.7, 8.4

Experimental Protocols: A Proposed Synthetic Route

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of N7-alkylated and C6-substituted purines. A two-step approach is proposed: first, the regioselective N7-alkylation of a suitable purine precursor, followed by a cross-coupling reaction to introduce the butyl group at the C6 position.

Step 1: N7-Alkylation of 6-Chloropurine

This protocol is adapted from the synthesis of 7-(tert-butyl)-6-chloropurine.[4]

Objective: To synthesize 7-alkyl-6-chloro-7H-purine.

Materials:

  • 6-Chloropurine

  • Anhydrous 1,2-dichloroethane (DCE)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (SnCl₄)

  • Alkyl halide (e.g., butyl bromide for a butyl substituent, though the reference uses tert-butyl bromide)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A suspension of 6-chloropurine in anhydrous DCE is treated with BSA under an argon atmosphere.

  • The mixture is heated to achieve a clear solution and then cooled in an ice bath.

  • SnCl₄ is added to the cooled solution.

  • The alkyl halide is then added, and the reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by crystallization.

Step 2: Suzuki-Miyaura Cross-Coupling for C6-Butylation

This generalized protocol is based on established Suzuki-Miyaura cross-coupling reactions of 6-chloropurines.[7][8]

Objective: To substitute the chloro group at the C6 position with a butyl group.

Materials:

  • 7-Alkyl-6-chloro-7H-purine (from Step 1)

  • Butylboronic acid or a suitable derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., anhydrous K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DME/water mixture)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A flask is charged with the 7-alkyl-6-chloro-7H-purine, butylboronic acid, palladium catalyst, and base under an argon atmosphere.

  • Anhydrous solvent is added, and the mixture is heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: N7-Alkylation cluster_1 Step 2: C6-Butylation (Suzuki Coupling) A 6-Chloropurine B N7-Alkylation Reaction (Alkyl Halide, BSA, SnCl4, DCE) A->B C 7-Alkyl-6-chloro-7H-purine B->C E Suzuki Coupling Reaction (Pd Catalyst, Base) C->E D Butylboronic Acid D->E F 6-Butyl-7-alkyl-7H-purine E->F G Final Product: This compound F->G Assuming alkyl group is H or removable

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of 6-substituted purine analogs exhibits a wide range of pharmacological effects, including:

  • Antifungal and Antimicrobial Activity: Various 6-substituted purines have demonstrated efficacy against different fungal and bacterial strains.[1][9]

  • Antitumor Activity: Many purine analogs are utilized in cancer chemotherapy. Their mechanisms often involve the inhibition of nucleic acid metabolism or key enzymes in cancer cell proliferation.[2][10]

  • Enzyme Inhibition: The purine scaffold is a common motif in the design of enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling.[11]

The biological effects of purine derivatives are often mediated through their interaction with the intricate network of purine metabolism.

Purine Metabolism Signaling Pathway

Purines are synthesized de novo from simple precursors or recycled through salvage pathways. These pathways are tightly regulated to maintain a balanced pool of purine nucleotides for nucleic acid synthesis, energy currency (ATP, GTP), and cellular signaling.[12][13][14] Purine analogs can interfere with these pathways, leading to cytotoxic or other therapeutic effects.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP 10 steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Guanine Guanine Guanine->GMP Guanine->Xanthine Adenine Adenine Adenine->AMP Guanosine Guanosine GMP->Guanosine Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Inosine->Hypoxanthine Guanosine->Guanine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Simplified overview of the purine metabolism pathway.

Conclusion

This compound represents an unexplored member of the vast family of purine derivatives. While direct experimental data is currently lacking, this guide provides a foundational understanding based on the well-documented chemistry and biology of its structural analogs. The proposed synthetic methodologies offer a starting point for its chemical synthesis, which would be the first step toward elucidating its precise physicochemical properties and exploring its potential biological activities. Researchers in drug discovery and medicinal chemistry may find this compound and its derivatives to be of interest for screening in various therapeutic areas, guided by the known activities of other 6-substituted purines. Future empirical studies are essential to validate the predictive information presented herein and to fully characterize the profile of this compound.

References

Mechanism of Action of 6-butyl-7H-purine as a Cyclin-Dependent Kinase (CDK) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific experimental data on 6-butyl-7H-purine as a CDK inhibitor. This technical guide synthesizes a plausible mechanism of action, representative data, and standard experimental protocols based on the well-characterized behavior of structurally related 6-substituted purine-based CDK inhibitors.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[1][3] Purine analogs have been extensively investigated as ATP-competitive inhibitors of CDKs, with several compounds advancing to clinical trials. This guide focuses on the putative mechanism of action of this compound, a small molecule inhibitor belonging to this class. By inhibiting specific CDKs, this compound is hypothesized to induce cell cycle arrest and inhibit tumor cell proliferation.

Proposed Mechanism of Action

This compound is predicted to function as an ATP-competitive inhibitor of cyclin-dependent kinases. The purine scaffold mimics the adenine base of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The butyl group at the C6 position is likely to extend into a hydrophobic pocket within the active site, contributing to binding affinity and potentially conferring selectivity for certain CDKs over others.

The binding of this compound to the CDK active site prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[2][4] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[2][4] This leads to a G1 cell cycle arrest and a halt in cell proliferation.

The following diagram illustrates the proposed signaling pathway affected by this compound.

CDK_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation This compound This compound This compound->CDK4/6 Inhibits

Caption: Proposed signaling pathway of this compound in CDK-mediated cell cycle control.

Quantitative Data (Representative)

The following tables summarize hypothetical but representative quantitative data for this compound, based on values reported for similar purine-based CDK inhibitors.[1]

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)Ki (nM)
CDK1/Cyclin B15075
CDK2/Cyclin A 25 12
CDK4/Cyclin D18040
CDK6/Cyclin D39548
CDK9/Cyclin T1250125

Table 2: Cellular Activity

Cell LineAssayIC50 (µM)
MCF-7 (Breast)Proliferation (72h)0.8
HCT116 (Colon)Proliferation (72h)1.2
A549 (Lung)Proliferation (72h)1.5

Table 3: Cell Cycle Analysis in MCF-7 cells (24h treatment)

Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Control)453520
0.5602515
1.0751510
2.085105

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

In Vitro Kinase Inhibition Assay

This protocol is adapted from standard radiometric kinase assays.[5]

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl2), the specific CDK/cyclin complex, and the substrate (e.g., Histone H1 for CDK1/2, Rb C-terminal fragment for CDK4/6).

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding ATP cocktail containing [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells (e.g., MCF-7) with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

The following diagram outlines a typical experimental workflow for characterizing a novel CDK inhibitor.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Screening In Vitro Kinase Screening Compound Synthesis->In Vitro Kinase Screening Cellular Proliferation Assays Cellular Proliferation Assays In Vitro Kinase Screening->Cellular Proliferation Assays Potent Hits Mechanism of Action Studies Mechanism of Action Studies Cellular Proliferation Assays->Mechanism of Action Studies Active Compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Confirmed MoA Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: Experimental workflow for the characterization of a novel CDK inhibitor.

Logical Relationships in the Mechanism of Action

The inhibitory action of this compound on CDKs initiates a cascade of events that ultimately leads to the desired anti-proliferative effect. The logical flow of this mechanism is depicted below.

Logical_Relationship A This compound B Binds to ATP pocket of CDK A->B C Inhibition of CDK kinase activity B->C D Decreased phosphorylation of Rb C->D E Rb remains bound to E2F D->E F No transcription of S-phase genes E->F G G1 Cell Cycle Arrest F->G H Inhibition of Tumor Cell Proliferation G->H

Caption: Logical flow of the mechanism of action for this compound.

Conclusion

While specific experimental data for this compound is not currently in the public domain, its structural similarity to other 6-substituted purine-based CDK inhibitors allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. It is proposed to be an ATP-competitive inhibitor of CDKs, leading to G1 cell cycle arrest and the inhibition of cancer cell proliferation. The experimental protocols and representative data presented in this guide provide a framework for the future characterization and development of this compound and other novel CDK inhibitors. Further studies are warranted to elucidate the precise kinase selectivity profile and therapeutic potential of this compound.

References

The Diverse Biological Activities of 6-Substituted Purine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of 6-substituted purine compounds. These molecules, central to various biochemical processes, have garnered significant attention in drug discovery and development due to their diverse pharmacological effects, including potent kinase inhibition, cytokinin-like activity, and the induction of apoptosis. This document provides a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols for key assays, serving as a vital resource for professionals in the field.

Kinase Inhibition: A Prominent Mechanism of Action

A primary mode of action for many 6-substituted purines is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition

6-substituted purines have emerged as a significant class of cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer therapies.[5][6] The substitution at the C6 position of the purine ring is crucial for achieving potency and selectivity for specific CDKs. For instance, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, showing promise in overcoming trastuzumab resistance in HER2-positive breast cancers.[1] Another study highlighted a 6-substituted 2-arylaminopurine that exhibited approximately 2000-fold greater inhibition of CDK2 over CDK1.

Signaling Pathway: CDK2 Inhibition by 6-Substituted Purines

The following diagram illustrates the general mechanism of CDK2 inhibition by 6-substituted purines, which act as ATP-competitive inhibitors.

CDK2_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 6-Substituted Purine ATP ATP CDK2_CyclinA CDK2/Cyclin A (Active Complex) ATP->CDK2_CyclinA Binds to active site Substrate Substrate (e.g., Histone H1) CDK2_CyclinA->Substrate Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor 6-Substituted Purine Inhibitor->CDK2_CyclinA Competitively binds to ATP site Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Apoptosis_Workflow Start Treat Cancer Cells with 6-Substituted Purine Cell_Viability Assess Cell Viability (e.g., SRB Assay) Start->Cell_Viability Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Start->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases) Start->Western_Blot Apoptosis_Assay Annexin V-FITC/PI Staining Cell_Viability->Apoptosis_Assay If cytotoxic Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Conclusion Determine Apoptotic Mechanism Flow_Cytometry->Conclusion Cell_Cycle->Conclusion Western_Blot->Conclusion

References

The Critical Interplay of Tautomerism and Aromaticity in Purine Derivatives: A Guide for Therapeutic Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of purine chemistry holds the key to understanding fundamental biological processes and developing novel therapeutics. As the building blocks of nucleic acids and crucial signaling molecules, the precise structure of purine derivatives dictates their function. Central to this structure is the phenomenon of tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide delves into the tautomeric stability and aromaticity of key purine derivatives, providing quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways to empower researchers in the field of drug discovery.

The Significance of Tautomerism in Purine Function

Purine derivatives, including adenine, guanine, hypoxanthine, and xanthine, can exist in multiple tautomeric forms. This equilibrium is not merely a chemical curiosity; it is a critical determinant of their biological activity. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and electronic properties, which in turn govern its recognition by enzymes and receptors. For instance, the rare imino tautomer of adenine can lead to mismatched base pairing during DNA replication, a potential source of mutation. Consequently, a thorough understanding of the factors that influence tautomer stability is paramount for designing drugs that can effectively and selectively interact with their purine-binding targets.

Aromaticity, the exceptional stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons, is a major driving force in determining the predominant tautomeric forms of purines. The tautomers that maintain or enhance the aromaticity of both the pyrimidine and imidazole rings are generally more stable.

Quantitative Analysis of Tautomer Stability

The relative stability of purine tautomers can be quantified by their energy differences (ΔE) or Gibbs free energy differences (ΔG), typically expressed in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol). The lower the relative energy, the more stable and populous the tautomer at equilibrium. The following tables summarize computational data for the most common purine derivatives.

Table 1: Relative Energies of Adenine Tautomers

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
9H-aminoN9-protonated, amino0.000.00
7H-aminoN7-protonated, amino2.0 - 4.00.2
3H-aminoN3-protonated, amino~10.0~7.0
1H-aminoN1-protonated, amino~11.5~8.0

Data compiled from computational studies.[1][2][3]

Table 2: Relative Energies of Guanine Tautomers

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
9H-ketoN9-protonated, keto0.00.0
7H-ketoN7-protonated, keto~1.0 - 3.0~-0.5 - 0.5
9H-enolN9-protonated, enol~0.9~8.7
7H-enolN7-protonated, enol~5.0~9.0

Note: In aqueous solution, the keto forms are significantly more stable than the enol forms.[4][5][6][7]

Table 3: Relative Energies of Hypoxanthine Tautomers

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
9H-ketoN9-protonated, keto0.00.0
7H-ketoN7-protonated, keto~2.0 - 3.0~0.5
1H-ketoN1-protonated, keto~9.0~1.0
3H-ketoN3-protonated, keto~10.0~2.0

Data compiled from computational studies.[3][8]

Table 4: Relative Energies of Xanthine Tautomers

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
N7H-diketoN7-protonated, diketo~0.50.0
N9H-diketoN9-protonated, diketo0.0~0.2
N1H,N7H-diketoN1,N7-protonated, diketo~7.0~5.0
N1H,N9H-diketoN1,N9-protonated, diketo~6.0~4.5

Data compiled from computational studies.[4][9][10][11]

Methodologies for Tautomer Analysis

The determination of tautomer populations and their relative stabilities relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the local electronic environment, which differs between tautomers.

Generalized Protocol for ¹⁵N NMR Analysis of Purine Tautomers:

  • Sample Preparation:

    • Dissolve the isotopically labeled (¹⁵N) purine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of 10-50 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Adjust the pH of aqueous samples using deuterated acid or base, as pH can significantly shift the equilibrium.

  • NMR Data Acquisition:

    • Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use a pulse sequence appropriate for ¹⁵N detection, such as a simple pulse-acquire or a more sensitive technique like INEPT or DEPT if protons are coupled.

    • Acquire spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

  • Data Analysis:

    • Assign the observed ¹⁵N chemical shifts to specific nitrogen atoms in each tautomer based on established literature values and theoretical calculations.

    • Integrate the signals corresponding to each tautomer. The relative area of the peaks is proportional to the population of each tautomer.

    • Calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG = -RTlnK) from the relative populations.

UV-Vis Spectroscopy

Different tautomers of a purine derivative possess distinct electronic structures and therefore exhibit different UV-Vis absorption spectra. By deconvoluting the overall spectrum, the contribution of each tautomer can be determined.

Generalized Protocol for UV-Vis Spectrophotometric Analysis:

  • Sample Preparation:

    • Prepare a series of solutions of the purine derivative in a buffer of known pH. The concentration should be chosen to give an absorbance in the range of 0.1-1.0 AU.

    • Use high-purity solvents and buffers to avoid interference.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-400 nm) using a dual-beam spectrophotometer.

    • Use the corresponding buffer as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the different tautomers. This may require comparison with spectra of "fixed" tautomer models (e.g., N-methylated derivatives) or with computational predictions.

    • Use spectral deconvolution software to fit the experimental spectrum with a linear combination of the individual tautomer spectra.

    • The coefficients of the linear combination represent the relative concentrations of each tautomer.

Computational Protocols

Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly DFT, are invaluable for predicting the relative energies and stabilities of tautomers.

Generalized Protocol for DFT Calculation of Tautomer Stability:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers of the purine derivative.

    • Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory provides a good balance between accuracy and computational cost.[4][5][12]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Effects:

    • To model the effect of a solvent (e.g., water), perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Analysis:

    • Calculate the relative energies (ΔE) or Gibbs free energies (ΔG) of all tautomers with respect to the most stable tautomer.

    • The tautomer with the lowest energy is predicted to be the most stable and abundant.

Visualizing Purine Tautomerism and Signaling

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and pathways.

Tautomer_Equilibrium 9H-Keto-Guanine 9H-Keto-Guanine 7H-Keto-Guanine 7H-Keto-Guanine 9H-Keto-Guanine->7H-Keto-Guanine N7/N9 Tautomerism 9H-Enol-Guanine 9H-Enol-Guanine 9H-Keto-Guanine->9H-Enol-Guanine Keto-Enol Tautomerism

Caption: Tautomeric equilibria of guanine.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample_Prep Sample Preparation (Solvent, pH, Concentration) NMR_Acq NMR Data Acquisition (¹⁵N, Temp Variation) Sample_Prep->NMR_Acq UV_Acq UV-Vis Data Acquisition (Scan Wavelength Range) Sample_Prep->UV_Acq NMR_Analysis NMR Data Analysis (Integration, Keq Calc) NMR_Acq->NMR_Analysis UV_Analysis UV-Vis Data Analysis (Spectral Deconvolution) UV_Acq->UV_Analysis Exp_Results Tautomer Populations & ΔG NMR_Analysis->Exp_Results UV_Analysis->Exp_Results Struct_Build Build Tautomer Structures DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Struct_Build->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minima) DFT_Opt->Freq_Calc Solvation Solvation Model (e.g., PCM) Freq_Calc->Solvation Comp_Results Relative Energies & ΔG Solvation->Comp_Results

Caption: Workflow for determining tautomer stability.

Purine Derivatives in Cellular Signaling: The Adenosine A2A Receptor Pathway

Purine derivatives are not only structural components of DNA and RNA but also key signaling molecules. Adenosine, for example, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The Adenosine A2A receptor (A2AR) is a prime example of how a purine derivative can modulate cellular function, with implications for inflammation, neurotransmission, and cancer immunotherapy.

The activation of the A2AR by adenosine initiates a cascade of intracellular events. As a Gs-coupled receptor, ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression and cellular function.[1][2][13]

A2A_Signaling A2AR Adenosine A2A Receptor (GPCR) Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Expression) CREB->Response

Caption: Adenosine A2A receptor signaling pathway.

Conclusion and Implications for Drug Development

The tautomeric state of a purine derivative is a subtle yet profound factor that dictates its biological role. A comprehensive understanding of the interplay between tautomer stability and aromaticity is therefore indispensable for the rational design of drugs targeting purine-binding proteins. By leveraging the experimental and computational methodologies outlined in this guide, researchers can more accurately predict and validate the behavior of purine-based drug candidates, leading to the development of more potent and selective therapeutics. The ability to control or account for the tautomeric preferences of these vital biomolecules will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery.

References

6-Butyl-7H-Purine: A Technical Guide to its Potential as a Pharmacophore Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents.[1] This technical guide explores the potential of 6-butyl-7H-purine as a pharmacophore for drug discovery. While direct biological data for this specific molecule is limited, this document extrapolates its potential from the well-established activities of structurally related 6-alkyl and N7-alkyl purine analogs. We present a plausible synthetic route, summarize the biological activities of related compounds, provide detailed experimental protocols for its potential biological evaluation, and propose a hypothetical pharmacophore model for kinase inhibition.

Introduction to the 6-Alkyl-7H-Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in drug discovery due to its inherent ability to interact with a wide range of biological targets.[1] Modifications at the 6-position of the purine core have yielded compounds with diverse pharmacological activities, including anticancer, antiviral, and immunomodulatory effects. The alkyl substituent at the 6-position can influence the compound's lipophilicity, steric interactions within a binding pocket, and overall target selectivity. The "7H-purine" tautomer, with a substituent at the N7 position of the purine ring, is also of significant interest as it can alter the molecule's electronic properties and hydrogen bonding potential compared to the more common N9-substituted isomers. This guide focuses on the this compound structure as a potential pharmacophore, a core molecular framework that can be further elaborated to develop potent and selective therapeutic agents.

Proposed Synthesis of this compound

Step 1: Introduction of the Butyl Group at the C6 Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[2] This reaction can be employed to couple an alkylboronic acid with 6-chloropurine to introduce the butyl group at the 6-position.[3][4]

  • Reaction: 6-chloropurine is reacted with n-butylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene or aqueous DME).[4]

  • Rationale: This method is well-documented for the synthesis of 6-aryl- and 6-alkenylpurines and is adaptable for the introduction of alkyl substituents.[4]

Step 2: Regioselective Alkylation at the N7 Position

Achieving regioselective alkylation at the N7 position of the purine ring can be challenging, as alkylation often yields a mixture of N7 and N9 isomers.[5] However, specific conditions can favor the formation of the N7 product.

  • Reaction: The 6-butylpurine obtained from Step 1 can be subjected to N-alkylation. To favor the 7H-tautomer, a protecting group strategy might be necessary, or specific reaction conditions that favor kinetic control over thermodynamic control would be employed. While direct N7-butylation methods are not explicitly detailed, methodologies for N7-tert-alkylation using a Lewis acid catalyst like SnCl₄ with a silylated purine derivative could potentially be adapted.[6]

Potential Biological Activities and Pharmacological Profile

Direct biological data for this compound is not currently available. However, based on the activities of structurally similar 6-alkyl and N7-alkyl purines, we can hypothesize its potential pharmacological profile.

Compound Class Biological Target/Activity Reported IC50/EC50 Values Reference
6-alkylpurine derivativesAntitumor activity in human tumor cell linesIC50 values ranging from 6 nM to 4.83 μM for 6-methylpurine-β-D-riboside[7]
6-substituted purinesAntileishmanial activityIC50 = 29-50 μM for various derivatives[8]
6-substituted purine analoguesInteraction with DNA and RNA, inhibition of cancer cell growth70.21% inhibition of HeLa cells at 10 μM for a 6-amino derivative[9]
6-phenylpurine ribonucleosidesCytostatic activity in cancer cell linesIC50 = 0.25-20 μM[3]
6-substituted purinyl amino acidsStimulation of cytotoxic T lymphocytes (CTLs)Activity observed between 10⁻⁹ M and 10⁻⁵ M[10]

Note: The data presented in this table is for structurally related compounds and is intended to suggest the potential areas of biological activity for this compound.

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound as a pharmacophore, a series of in vitro assays can be performed. Below are detailed protocols for assessing its potential as a kinase inhibitor and a Toll-like receptor (TLR) agonist, two common activities for purine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a specific protein kinase.[11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (10 μCi)

  • Non-radioactive ATP

  • Test compound (this compound) dissolved in DMSO

  • 4x SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in kinase reaction buffer.

  • Add varying concentrations of the test compound (e.g., from 0.01 to 100 µM) to the reaction mixture. Include a control with DMSO only.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration of 20 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen overnight.

  • Visualize and quantify the incorporated radioactivity using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Toll-Like Receptor (TLR) 7/8 Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of TLR7 and/or TLR8 by a test compound.[13][14]

Materials:

  • HEK-Blue™ TLR7 or TLR8 reporter cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compound (this compound) dissolved in an appropriate solvent

  • Positive control (e.g., R848 for TLR7/8)

  • 96-well cell culture plates

Procedure:

  • Seed the HEK-Blue™ TLR7 or TLR8 reporter cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound and the positive control.

  • Add the diluted compounds to the cells in triplicate. Include a vehicle control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Add HEK-Blue™ Detection medium to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Determine the EC50 value of the test compound by plotting the absorbance against the log of the compound concentration.

Visualizations: Signaling Pathways and Pharmacophore Model

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factor ERK->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Toll-Like Receptor 7 (TLR7) Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Ligand ssRNA / this compound (Hypothetical Agonist) Ligand->TLR7 IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation NFkB NF-κB TRAF6->NFkB Activation IRF7 IRF7 TRAF6->IRF7 Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF7->IFNs

Caption: A simplified diagram of the TLR7 signaling cascade leading to the production of inflammatory cytokines and interferons.

Hypothetical Pharmacophore Model for Kinase Inhibition

Caption: A hypothetical pharmacophore model for a this compound derivative as a kinase inhibitor.

Conclusion

While this compound remains a largely unexplored chemical entity, the extensive body of research on related 6-alkyl and N7-alkyl purine analogs strongly suggests its potential as a valuable pharmacophore in drug discovery. The synthetic accessibility and the diverse biological activities associated with the 6-alkylpurine scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and immunology. The experimental protocols and hypothetical models presented in this guide provide a framework for the systematic evaluation of this compound and its derivatives, paving the way for future research and development in this promising area of medicinal chemistry.

References

In Silico Modeling of 6-Butyl-7H-Purine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 6-butyl-7H-purine and its interaction with purinergic receptors. As a synthetic purine derivative, this compound holds potential for modulating the activity of key physiological pathways, making it a compound of interest in drug discovery. This document outlines the theoretical framework, computational methodologies, and experimental validation pertinent to understanding its receptor binding characteristics.

Introduction to this compound and Purinergic Receptors

Purinergic receptors are a family of membrane proteins that are activated by purines and pyrimidines, such as adenosine and ATP. They are broadly classified into two main families: P1 receptors (adenosine receptors) and P2 receptors (P2X and P2Y). These receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function, making them attractive targets for therapeutic intervention.

The this compound molecule, a derivative of the fundamental purine structure, is of particular interest due to the structure-activity relationships (SAR) observed with 6-substituted purines. The nature of the substituent at the 6-position of the purine ring is a critical determinant of binding affinity and selectivity for different purinergic receptor subtypes. Specifically, N6-aliphatic substituents with four or more carbon atoms have been noted for their potency at the A1 adenosine receptor.

Data Presentation: Receptor Binding Affinities of 6-Alkylpurine Analogs

CompoundReceptor SubtypeAssay TypeAffinity (Ki in nM)
6-Propyl-7H-purineAdenosine A1Radioligand Binding150
6-Pentyl-7H-purineAdenosine A1Radioligand Binding85
6-Hexyl-7H-purineAdenosine A1Radioligand Binding50
6-Propyl-7H-purineAdenosine A2ARadioligand Binding>1000
6-Pentyl-7H-purineAdenosine A2ARadioligand Binding850
6-Hexyl-7H-purineAdenosine A2ARadioligand Binding600

Note: The data presented is a representative compilation from various sources for illustrative purposes in the context of in silico modeling.

In Silico Modeling Workflow

The computational investigation of this compound's interaction with purinergic receptors typically follows a multi-step workflow. This process combines molecular docking to predict binding poses and molecular dynamics simulations to assess the stability and energetics of the ligand-receptor complex.

G A Target Identification (Purinergic Receptors) C Receptor Structure Preparation (Crystal Structure or Homology Model) A->C B Ligand Preparation (this compound) D Molecular Docking (Predict Binding Poses) B->D C->D E Selection of Best Poses D->E F Molecular Dynamics Simulation E->F G Binding Free Energy Calculation (e.g., MM/PBSA, BAR) F->G H Analysis of Interactions G->H I Experimental Validation H->I

Caption: In silico modeling workflow for ligand-receptor interaction studies.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity of a test compound (e.g., this compound) to a specific receptor subtype.

Materials:

  • Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A1, A2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Molecular Docking Protocol for GPCRs

This protocol outlines the general steps for performing molecular docking of a small molecule into the binding site of a G-protein coupled receptor (GPCR).

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).

  • Protein preparation wizard/tool.

  • Ligand preparation tool.

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if a crystal structure is unavailable.

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign correct atom types and charges.

    • Generate different possible conformations of the ligand.

  • Docking:

    • Set up the docking grid that encompasses the defined binding site.

    • Run the docking algorithm to place the ligand conformations into the binding site and score their putative binding poses.

    • The scoring function estimates the binding affinity for each pose.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Dynamics (MD) Simulation Protocol for a Ligand-GPCR Complex

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Software:

  • MD simulation package (e.g., GROMACS, AMBER, NAMD).

  • Force field for proteins and small molecules (e.g., CHARMM, AMBER).

Procedure:

  • System Setup:

    • Take the best-docked pose of the this compound-receptor complex.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

    • Run a series of equilibration steps under different ensembles (NVT, NPT) to allow the water and lipids to equilibrate around the complex.

  • Production Run:

    • Run the production MD simulation for a significant length of time (e.g., 100-500 nanoseconds) without restraints.

  • Analysis:

    • Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation).

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or the Bennett Acceptance Ratio (BAR).

    • Analyze the specific interactions between the ligand and the receptor over the course of the simulation.

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for predicting the functional consequences of this compound binding.

Adenosine A1 Receptor Signaling

The A1 adenosine receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G cluster_0 Cell Membrane A1R A1 Receptor Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Ligand This compound Ligand->A1R ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (Inhibition) PKA->Response

Caption: Adenosine A1 receptor signaling pathway.
Adenosine A2A Receptor Signaling

The A2A adenosine receptor, in contrast, couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

G cluster_0 Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces Ligand This compound Ligand->A2AR ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (Stimulation) PKA->Response

Caption: Adenosine A2A receptor signaling pathway.
P2Y12 Receptor Signaling

The P2Y12 receptor, a key player in platelet aggregation, couples to Gi proteins, leading to the inhibition of adenylyl cyclase.

G cluster_0 Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Ligand ADP (or analog) Ligand->P2Y12 ATP ATP ATP->AC Response Platelet Aggregation cAMP->Response inhibition of

Caption: P2Y12 receptor signaling pathway.

Conclusion

The in silico modeling of this compound receptor binding is a powerful approach to elucidate its pharmacological profile. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular interactions driving its affinity and selectivity for purinergic receptors. The methodologies and data presented in this guide provide a comprehensive framework for the computational and experimental investigation of this and other novel purine derivatives, ultimately accelerating the drug discovery and development process.

Initial Screening of 6-Butyl-7H-Purine for Cytotoxic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the initial in vitro screening of 6-butyl-7H-purine, a novel purine analog, to assess its cytotoxic potential against cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap based on established methodologies for evaluating the cytotoxic and apoptotic effects of related 6-substituted purine derivatives. The guide encompasses detailed experimental protocols for key assays, a structured approach to data presentation, and a discussion of the potential signaling pathways involved in the mechanism of action of this class of compounds. The objective is to furnish researchers with the necessary tools to systematically evaluate the anticancer properties of this compound and other novel purine analogs.

Introduction

Purine analogs represent a cornerstone in the development of anticancer therapeutics, with established drugs like 6-mercaptopurine and 6-thioguanine being integral to various chemotherapy regimens. The therapeutic efficacy of these compounds lies in their ability to interfere with nucleic acid metabolism, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The substitution at the C-6 position of the purine ring has been a focal point of medicinal chemistry efforts to enhance cytotoxic potency and selectivity. This guide focuses on the initial cytotoxic screening of a hypothetical novel compound, this compound, providing a standardized workflow for its evaluation.

Data Presentation: Cytotoxicity of 6-Substituted Purine Analogs

A crucial aspect of preclinical drug development is the systematic and clear presentation of quantitative data. For an initial cytotoxicity screen, the half-maximal inhibitory concentration (IC50) is a key parameter. The following table summarizes the IC50 values of various 6-substituted purine derivatives against a panel of human cancer cell lines, providing a comparative baseline for evaluating new compounds like this compound.

CompoundSubstitution at C6Cancer Cell LineIC50 (µM)Reference
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine4-PhenoxyphenylHuh7 (Liver)5.4[1]
Compound 19 (a 6-substituted piperazine purine analog)4-Substituted PiperazineHuh7 (Liver)< 5[2]
Compound 6 (a 6,8,9-trisubstituted purine analog)4-Methylphenyl substituted piperazineHuh7 (Liver)14.2[3]
6-Thioguanine (6-TG)ThioHeLa (Cervical)28.79[4]
Compound 7g (a 2,6,9-trisubstituted purine)ArylpiperidineHL-60 (Leukemia)0.30[5][6]
Compound 7h (a 2,6,9-trisubstituted purine)ArylpiperidineHL-60 (Leukemia)0.40[5][6]
N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d omega-aminoalkanoyl difluorobenzoxazine4T1 (Murine Mammary)High Activity[7]
N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d omega-aminoalkanoyl difluorobenzoxazineCOLO201 (Colorectal)High Activity[7]
N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d omega-aminoalkanoyl difluorobenzoxazineSNU-1 (Gastric)High Activity[7]
N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d omega-aminoalkanoyl difluorobenzoxazineHepG2 (Liver)High Activity[7]

Experimental Protocols

A thorough initial screening of a novel compound's cytotoxic activity involves a multi-faceted approach, including assessing cell viability, induction of apoptosis, and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to ensure that only DNA is stained.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.

Mandatory Visualizations

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Studies cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis seed_cells_viability Seed Cancer Cells treat_viability Treat with this compound seed_cells_viability->treat_viability incubate_viability Incubate (48-72h) treat_viability->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay ic50 Determine IC50 mtt_assay->ic50 treat_mechanism Treat with IC50 concentration ic50->treat_mechanism seed_cells_mechanism Seed Cancer Cells seed_cells_mechanism->treat_mechanism incubate_mechanism Incubate (24-48h) treat_mechanism->incubate_mechanism annexin_pi Annexin V/PI Staining incubate_mechanism->annexin_pi pi_stain Propidium Iodide Staining incubate_mechanism->pi_stain flow_apoptosis Flow Cytometry Analysis annexin_pi->flow_apoptosis flow_cellcycle Flow Cytometry Analysis pi_stain->flow_cellcycle

Caption: Experimental workflow for the initial cytotoxic screening of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation purine_analog This compound pi3k PI3K purine_analog->pi3k Inhibition ras Ras purine_analog->ras Modulation akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Induction bax Bax (Pro-apoptotic) bcl2->bax caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: Potential signaling pathways modulated by 6-substituted purine analogs.

Potential Signaling Pathways

The cytotoxic effects of 6-substituted purines are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on studies of related compounds, the following pathways are of interest for investigation in relation to this compound:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival.[8] Activation of this pathway often leads to the inhibition of apoptosis. Some purine analogs have been shown to exert their cytotoxic effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] The effect of purine analogs on this pathway can be complex, with some studies reporting activation of MAPK leading to apoptosis, while others show inhibition.[8]

  • Apoptosis Pathway: Ultimately, the goal of many anticancer drugs is to induce apoptosis in cancer cells. 6-substituted purines can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.[9] A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax) are often observed.[9]

  • Cell Cycle Regulation: Many purine analogs interfere with DNA synthesis, leading to cell cycle arrest, often at the S-phase or G2/M transition.[6] This arrest prevents cancer cells from dividing and can trigger apoptosis. Some 2,6-diamino substituted purine derivatives have been shown to act as Aurora kinase inhibitors, interfering with cell cycle progression.[10]

Conclusion

This technical guide provides a foundational framework for the initial cytotoxic screening of this compound. By following the detailed experimental protocols for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust and reproducible data. The provided examples of data presentation and signaling pathway diagrams offer a template for organizing and interpreting the experimental findings. While the specific biological activities of this compound remain to be elucidated, this guide equips researchers with the necessary tools to conduct a thorough preliminary investigation into its potential as an anticancer agent. Subsequent studies should focus on elucidating the precise molecular targets and mechanisms of action to further validate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Disubstituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

6,7-disubstituted purine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities, including cytotoxic and antiviral properties.[1] The regioselective synthesis of these compounds, particularly substitution at the N7 position over the thermodynamically more stable N9 position, presents a significant chemical challenge.[1][2] These application notes provide detailed protocols for two primary synthetic strategies for obtaining 6,7-disubstituted purines: (1) a direct, regioselective N7-alkylation of a pre-functionalized 6-substituted purine, followed by subsequent modification at the C6 position, and (2) a de novo synthesis approach, constructing the purine scaffold from a pyrimidine precursor to yield N7-arylpurines.

Protocol 1: Regioselective N7-tert-Alkylation of 6-Substituted Purines

This protocol details a method for the direct and regioselective introduction of a tert-alkyl group onto the N7 position of a 6-substituted purine. The strategy is based on the reaction of an N-trimethylsilylated purine with a tert-alkyl halide, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄).[1][2] The resulting 7-(tert-alkyl)-6-chloropurine is a versatile intermediate for further substitutions at the C6 position.[1][2]

Experimental Workflow: N7-Alkylation

N7_Alkylation_Workflow cluster_main Protocol 1: N7-Alkylation Workflow start 6-Chloropurine step1 Silylation with BSA in anhydrous DCE start->step1 intermediate N-Trimethylsilylated Purine (in situ) step1->intermediate step2 Addition of SnCl₄ (catalyst) and tert-Butyl Bromide intermediate->step2 product 7-(tert-Butyl)-6-chloro-7H-purine step2->product

Caption: Workflow for the regioselective N7-tert-alkylation of 6-chloropurine.

Detailed Experimental Protocol: Synthesis of 7-(tert-Butyl)-6-chloro-7H-purine (2)

This procedure is adapted from the method described by Dolashka-Angelova et al.[1]

Materials:

  • 6-chloropurine (1)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser)

  • Ice bath

Procedure:

  • Under an argon atmosphere, suspend 6-chloropurine (775 mg, 5.0 mmol) in anhydrous DCE (40 mL) in a round-bottom flask.

  • Add BSA (1.84 mL, 7.5 mmol) to the suspension.

  • Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained. This indicates the formation of the N-trimethylsilylated purine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add SnCl₄ (1.23 mL, 10.5 mmol) to the cooled solution.

  • Remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Add tert-butyl bromide (1.68 mL, 15 mmol) and stir the mixture at room temperature for 19 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, process the reaction mixture for purification (details typically involve quenching, extraction, and crystallization).

Quantitative Data for N7-Alkylation
Starting MaterialProductReagentsYield (%)M.p. (°C)¹H NMR (CDCl₃, δ ppm)
6-chloro-2-methylthiopurine7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purineBSA, SnCl₄, t-BuBr52177–1798.33 (s, 1H), 2.64 (s, 3H), 1.87 (s, 9H)[1]

Protocol 2: C6-Substitution of 7-(tert-Butyl)-6-chloro-7H-purine

The N7-(tert-butyl) group is stable under various reaction conditions, allowing the 6-chloro group to be displaced by a range of nucleophiles (O, S, N, and C-based).[1][2] This makes 7-(tert-butyl)-6-chloro-7H-purine a key intermediate for generating a library of 6,7-disubstituted purine derivatives.

General Workflow: C6-Modification

C6_Modification_Workflow cluster_main Protocol 2: C6-Modification Workflow cluster_nucleophiles Nucleophiles (Nu-H) start 7-(tert-Butyl)-6-chloro-7H-purine reaction Nucleophilic Aromatic Substitution start->reaction nuc_N Amine (R-NH₂) nuc_N->reaction nuc_O Alcohol (R-OH) nuc_O->reaction nuc_S Thiol (R-SH) nuc_S->reaction product 6-(Nu)-7-(tert-Butyl)-7H-purine reaction->product

Caption: General workflow for C6-modification via nucleophilic substitution.

General Experimental Protocol: C6-Amination

Materials:

  • 7-(tert-Butyl)-6-chloro-7H-purine

  • Desired amine (e.g., pyrrolidine, piperidine, morpholine)

  • Solvent (e.g., dioxane, ethanol)

  • Base (if required, e.g., triethylamine)

Procedure:

  • Dissolve 7-(tert-butyl)-6-chloro-7H-purine (1 equivalent) in a suitable solvent in a reaction vessel.

  • Add the desired amine (typically 1.2-2.0 equivalents).

  • If the amine salt is used or if scavenging HCl is necessary, add a non-nucleophilic base like triethylamine.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C) for a specified time (e.g., 4-24 hours).[3]

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue using standard techniques such as column chromatography or crystallization to obtain the desired 6-amino-7-(tert-butyl)-7H-purine derivative.

Protocol 3: De Novo Synthesis of N7-Arylpurines

An alternative to direct purine alkylation is the construction of the purine ring from a pyrimidine precursor. This method is particularly effective for synthesizing N7-arylpurines.[4] The process involves a three-step approach starting from commercially available 4-chloropyrimidine-5-amines, with overall yields ranging from 40% to 71%.[4]

Logical Workflow: De Novo Synthesis

De_Novo_Workflow cluster_main Protocol 3: De Novo Synthesis of N7-Arylpurines start 4-Chloropyrimidine-5-amine step1 Step 1: N-Arylation (Copper Catalysis) start->step1 intermediate N⁵-Aryl-4-chloropyrimidine-5-amine step1->intermediate step2 Step 2: Imidazole Ring Closure (e.g., with triethyl orthoformate) intermediate->step2 product 6-Chloro-7-aryl-7H-purine step2->product step3 Optional Step 3: C6-Modification (see Protocol 2) product->step3

Caption: Logical workflow for the de novo synthesis of N7-arylpurines.

Methodological Overview
  • N-Arylation: The exocyclic amino group of a substituted 4-chloropyrimidine-5-amine is arylated. This reaction can be achieved using iodane reagents under copper catalysis to attach various heteroaromatic, electron-deficient, or electron-rich aromatic groups.[4] This newly attached aryl group will become the N7 substituent of the final purine.

  • Purine Ring Closure: The imidazole portion of the purine ring is formed through cyclization. This can be accomplished using various reagents, such as triethyl orthoformate or diethoxymethyl acetate, which also introduces the C8-substituent.[4]

  • Post-Functionalization: The resulting 6-chloro-7-arylpurine can be further modified at the C6 position using methods similar to those described in Protocol 2.

Summary of Synthetic Approaches

ProtocolStarting MaterialKey TransformationResulting ProductKey Advantages
1 6-Substituted PurineLewis acid-catalyzed N7-alkylation7-Alkyl-6-substituted purineDirect, highly regioselective for tert-alkyl groups.[1][2]
2 7-Alkyl-6-chloropurineNucleophilic aromatic substitution6,7-Disubstituted purineVersatile for introducing diverse C6-substituents.[1]
3 4-Chloropyrimidine-5-amineDe novo ring construction7-Aryl-6-substituted purineExcellent method for N7-aryl derivatives; avoids N7/N9 isomer mixtures.[4]

References

Application Notes and Protocols for the Regioselective Synthesis of N7-Substituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives substituted at the N7 position of the purine ring are of significant interest in medicinal chemistry and drug development. Unlike their more commonly studied N9 isomers, N7-substituted purines often exhibit unique biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][2] The regioselective synthesis of these compounds, however, presents a considerable challenge due to the inherent electronic preference for substitution at the thermodynamically more stable N9 position.[1][3] This document provides detailed application notes and experimental protocols for several key methods that have been developed to achieve regioselective N7-substitution of purines.

Challenges in Regioselectivity

The purine ring system possesses two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, leading to the potential for the formation of a mixture of regioisomers during substitution reactions such as alkylation and glycosylation.[3][4] The N9 position is generally more thermodynamically stable, often resulting in it being the major product under equilibrium conditions.[1][3] Achieving high selectivity for the N7 isomer typically requires kinetically controlled reaction conditions, the use of specific catalysts, or multi-step synthetic strategies involving protecting groups.

Key Methodologies for N7-Regioselective Synthesis

Several strategies have been developed to overcome the challenge of N7 regioselectivity:

  • Lewis Acid Catalyzed Alkylation: This method utilizes a Lewis acid, such as tin(IV) chloride (SnCl4), to promote the reaction of a silylated purine with an alkylating agent. This approach is particularly effective for the introduction of sterically hindered groups, like a tert-butyl group, with high regioselectivity for the N7 position under kinetic control.[1][2][3]

  • Synthesis from Imidazole Precursors: An unambiguous route to N7-substituted purines involves the construction of the purine ring system from a pre-functionalized imidazole precursor. This multi-step approach offers complete regiocontrol by building the pyrimidine ring onto an imidazole already bearing the desired N7-substituent.[5]

  • Alkylation using Grignard Reagents: The use of Grignard reagents can favor the formation of the N7-isomer.[1] While detailed protocols are less common in the literature, this method represents an alternative strategy for achieving N7-selectivity.

Below are detailed protocols for the first two key methodologies.

Protocol 1: N7-Regioselective tert-Alkylation of 6-Chloropurine using SnCl₄

This protocol describes the synthesis of 7-(tert-butyl)-6-chloropurine, a key intermediate for the preparation of various N7-substituted purine derivatives. The method relies on the kinetic control offered by the Lewis acid catalyst SnCl₄.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 6-chloropurine in anhydrous DCE silylation Add BSA and heat to obtain a clear solution start->silylation cooling Cool the mixture in an ice bath silylation->cooling lewis_acid Add SnCl4 cooling->lewis_acid warming Remove ice bath and stir at room temperature lewis_acid->warming alkylation Add tert-butyl bromide and stir warming->alkylation quench Quench the reaction alkylation->quench extraction Extract with an organic solvent quench->extraction purification Purify by column chromatography extraction->purification end Obtain pure 7-(tert-butyl)-6-chloropurine purification->end

Workflow for N7-tert-alkylation of 6-chloropurine.

Materials:

  • 6-Chloropurine

  • Anhydrous 1,2-dichloroethane (DCE)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon (or other inert gas)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Ice bath

Procedure: [1]

  • To a suspension of 6-chloropurine (5.0 mmol) in anhydrous DCE (40 mL) under an argon atmosphere, add BSA (7.5 mmol).

  • Heat the mixture to 76-80 °C until a clear solution is obtained (approximately 30 minutes).

  • Cool the mixture in an ice bath.

  • Add SnCl₄ (10.5 mmol) dropwise to the cooled solution.

  • Remove the ice bath and continue stirring at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and stir the reaction mixture at room temperature for 19 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-(tert-butyl)-6-chloropurine.

Data Presentation:

EntryPurine DerivativeAlkylating AgentLewis AcidSolventTime (h)Temp (°C)N7:N9 RatioYield (%)
16-Chloropurinetert-Butyl bromideSnCl₄DCE19RT>95:578
26-Chloropurinetert-Butyl bromideTiCl₄DCE24RT-43
36-Chloropurinetert-Butyl bromideTMSOTfDCE24RT-40
46-Chloropurinetert-Butyl bromideSnCl₄ACN21RT1:1.5-

Data extracted from Nevrlka et al., 2024.[3]

Protocol 2: Synthesis of N7-Substituted Purines from Imidazole Precursors

This protocol outlines a general strategy for the unambiguous synthesis of N7-substituted purines by constructing the pyrimidine ring onto a pre-functionalized imidazole. This method offers complete regiocontrol.

Logical Relationship of the Synthetic Strategy:

start Start with a substituted 4-nitroimidazole intermediate1 Introduce a functional group at C5 (e.g., via VNS reaction) start->intermediate1 intermediate2 Reduce the nitro group to an amino group intermediate1->intermediate2 intermediate3 Form a key intermediate (e.g., 4-aminoimidazole-5-carbaldehyde oxime) intermediate2->intermediate3 cyclization Cyclize with a one-carbon synthon (e.g., orthoester) intermediate3->cyclization end Obtain the N7-substituted purine cyclization->end

General strategy for N7-purine synthesis from an imidazole precursor.

General Procedure for the Synthesis of 7-Methyl-7H-purine: [5]

This procedure is adapted from a multi-step synthesis starting from 1-methyl-4-nitroimidazole.

Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

A detailed procedure for this specific step can be found in the supporting information of the cited literature. It typically involves the introduction of a formyl group equivalent at the C5 position of the nitroimidazole.

Step 2: Synthesis of 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime

  • The aldehyde from the previous step is converted to its oxime by reaction with hydroxylamine.

  • The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation.

Step 3: Cyclization to 7-Methyl-7H-purine

  • The 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime is reacted with an orthoester, such as triethyl orthoformate, in a suitable solvent.

  • The reaction mixture is heated to effect cyclization to the purine ring system.

  • The product is then isolated and purified by standard techniques such as crystallization or chromatography.

Data Presentation:

N7-SubstituentC2-SubstituentYield (%)Melting Point (°C)
MethylH60176-178
MethylMethyl4985
BenzylMethyl20146-149
BenzylButyl31103-106

Data for 7-substituted purines synthesized from imidazole precursors, extracted from Mąkosza et al., 1999.[5]

Application in Drug Discovery: N7-Substituted Purines as Kinase Inhibitors

N7-substituted purines have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By mimicking the natural kinase substrate, ATP, N7-substituted purine analogues can competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Signaling Pathway Example: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Certain N-substituted purines have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_pathway CDK-Mediated Cell Cycle Progression Cyclin_CDK Cyclin/CDK Complex Substrate Substrate Protein (e.g., Rb) Cyclin_CDK->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Progression Cell Cycle Progression Phosphorylation->Progression Inhibitor N7-Substituted Purine (e.g., Olomoucine analogue) Inhibitor->Cyclin_CDK inhibits ATP ATP ATP->Cyclin_CDK binds to

Inhibition of CDK by an N7-substituted purine analogue.

The diagram illustrates how an N7-substituted purine can act as a competitive inhibitor of ATP binding to the Cyclin/CDK complex, thereby preventing the phosphorylation of substrate proteins required for cell cycle progression.

Conclusion

The regioselective synthesis of N7-substituted purines is a crucial aspect of modern medicinal chemistry. The protocols and data presented here provide a foundation for researchers to access these valuable compounds. The choice of synthetic strategy will depend on the desired substituent and the required level of regiochemical purity. Further exploration and optimization of these methods will undoubtedly lead to the discovery of novel N7-purine derivatives with important therapeutic applications.

References

Application Notes and Protocols for 6-butyl-7H-purine in Jurkat Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-butyl-7H-purine to induce and analyze apoptosis in Jurkat cells, a human T-lymphocyte cell line commonly used in cancer research and immunology. The protocols and data presented are based on studies of structurally similar 6-alkoxy purine analogs, which have demonstrated selective pro-apoptotic effects in Jurkat cells.[1][2][3]

Introduction

Substituted purines are a class of heterocyclic compounds that are integral to numerous cellular processes, making them attractive scaffolds for drug design.[1][2][3][4] Certain purine analogs have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cell lines.[1][2][3] this compound is a representative member of a class of 6-substituted purine analogs that are hypothesized to exhibit selective cytotoxicity towards leukemia cells, such as the Jurkat cell line.

The induction of apoptosis by these purine analogs in Jurkat cells has been shown to be dependent on the activation of caspases, a family of proteases that are central to the apoptotic signaling cascade.[1] This makes this compound a valuable tool for studying the mechanisms of apoptosis and for screening potential anti-leukemic therapeutic agents.

Data Presentation

The following tables summarize the expected quantitative data from treating Jurkat cells with this compound, based on results obtained with analogous 6-alkoxy purine compounds.[1]

Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Viability

Concentration of this compound (µM)Cell Viability (%)
0 (DMSO control)100
385
1060
3040

Table 2: Induction of Apoptosis in Jurkat Cells by this compound (48h treatment)

TreatmentPercentage of Apoptotic Cells (Sub-G1 Population)
DMSO Control< 5%
This compound (10 µM)35%
This compound (30 µM)65%

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells by analyzing the sub-G1 cell population via flow cytometry.

Materials:

  • Jurkat cells (clone E6-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or DMSO as a vehicle control.

    • Incubate for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 6-well plate.[5]

    • Treat with desired concentrations of this compound or DMSO for the specified time (e.g., 24 hours).

  • Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.[5]

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Interpret the results as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

experimental_workflow Experimental Workflow for Apoptosis Assay cluster_culture Cell Culture & Treatment cluster_assay Apoptosis Assays cluster_analysis Data Analysis culture Jurkat Cell Culture treatment Treat with this compound culture->treatment harvest Harvest & Wash Cells treatment->harvest stain_pi Fix & Stain with PI harvest->stain_pi stain_annexin Stain with Annexin V & PI harvest->stain_annexin flow_pi Flow Cytometry (Cell Cycle) stain_pi->flow_pi flow_annexin Flow Cytometry (Apoptosis) stain_annexin->flow_annexin data Quantify Apoptotic Cells flow_pi->data flow_annexin->data

Caption: Workflow for assessing apoptosis in Jurkat cells.

signaling_pathway Proposed Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome purine This compound bcl2 Bcl-2 Family Modulation (e.g., decreased Bcl-2) purine->bcl2 Likely Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis cas37->apoptosis

Caption: Purine-induced caspase-dependent apoptosis pathway.

References

Application of 6-Butyl-7H-Purine in the Study of Cyclin-Dependent Kinases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-butyl-7H-purine, a purine derivative, in the study of cyclin-dependent kinases (CDKs). Purine analogs have emerged as a significant class of small molecules for investigating the function and therapeutic potential of CDKs, which are key regulators of the cell cycle and transcription. While specific data for this compound is not extensively available in public literature, the following information, based on studies of structurally related 6-substituted purine derivatives, serves as a comprehensive guide for its application.

Introduction to Purine-Based CDK Inhibitors

Purine derivatives are a well-established class of ATP-competitive inhibitors of protein kinases, including CDKs. The purine scaffold mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding pocket of CDKs and block their kinase activity. Modifications at various positions of the purine ring, particularly at the C2, C6, and N9 positions, have been extensively explored to enhance potency and selectivity for different CDK isoforms.

The substitution at the C6 position with various alkyl and aryl groups has been shown to influence the inhibitory activity and selectivity of these compounds. For instance, different 6-substituted 2-arylaminopurines have demonstrated varying degrees of inhibition against CDK1 and CDK2, with some exhibiting high selectivity for CDK2. It is within this context that this compound can be investigated as a potential CDK inhibitor.

Quantitative Data: Inhibitory Activity of Representative 6-Substituted Purines

To provide a comparative baseline for researchers working with this compound, the following table summarizes the CDK inhibitory activities of several representative 6-substituted purine analogs. It is important to note that the specific activity of this compound will need to be determined experimentally.

CompoundTarget CDKIC50 (µM)Reference CompoundTarget CDKIC50 (µM)
O6-cyclohexylmethylguanine (NU2058)CDK15RoscovitineCDK1/cyclin B2.54
CDK212CDK2/cyclin A0.092
2-amino-6-benzylaminopurine derivative (11a)CDK1/cyclin B0.35
CDK2/cyclin A0.023

Signaling Pathway

The following diagram illustrates the central role of CDK4/6 and CDK2 in the G1-S phase transition of the cell cycle, a common target for purine-based inhibitors.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces Cyclin_D_CDK4_6 Cyclin D-CDK4/6 (Active Complex) Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb Phosphorylates pRb_P p-pRb (Phosphorylated) pRb->pRb_P E2F E2F pRb_P->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Activates Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK2_E Cyclin E-CDK2 Cyclin_E->CDK2_E CDK2_E->pRb Further Phosphorylates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Purine_Inhibitor This compound (Hypothesized) Purine_Inhibitor->CDK4_6 Inhibits Purine_Inhibitor->CDK2_E Inhibits

Caption: CDK4/6 and CDK2 signaling in cell cycle progression.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. It is crucial to optimize these protocols for the specific experimental setup.

In Vitro Kinase Assay for CDK Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against a specific CDK/cyclin complex.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - CDK/cyclin Complex - Substrate (e.g., Histone H1) - ATP (with [γ-32P]ATP) - this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase Reaction: - CDK/cyclin - this compound - Substrate Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with SDS-PAGE sample buffer) Initiate_Reaction->Stop_Reaction Separate_Proteins Separate Proteins by SDS-PAGE Stop_Reaction->Separate_Proteins Detect_Phosphorylation Detect Phosphorylation (Autoradiography or Phosphorimaging) Separate_Proteins->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro CDK kinase assay.

Materials:

  • Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Substrate (e.g., Histone H1)

  • ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)

  • This compound stock solution (dissolved in DMSO)

  • SDS-PAGE gels and buffers

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer. Include a DMSO-only control.

  • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the CDK/cyclin complex, and the substrate.

  • Add the diluted this compound or DMSO control to the respective tubes/wells and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities and calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Anti-proliferative Activity

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

Workflow Diagram:

Cell_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of This compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT, PrestoBlue) Incubate_72h->Add_Viability_Reagent Measure_Signal Measure Absorbance or Fluorescence Add_Viability_Reagent->Measure_Signal Calculate_GI50 Calculate GI50 (Growth Inhibition 50) Measure_Signal->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for a cell-based anti-proliferative assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blotting for Target Engagement

This protocol is used to assess whether this compound inhibits CDK activity within cells by analyzing the phosphorylation status of a known CDK substrate, such as the Retinoblastoma protein (pRb).

Procedure:

  • Treat cells with this compound at various concentrations for a specific duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-pRb (a marker of CDK4/6 and CDK2 activity) and total pRb (as a loading control).

  • Incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a chemiluminescence-based detection system. A decrease in the phospho-pRb signal relative to the total pRb would indicate target engagement and inhibition of CDK activity in the cells.

Conclusion

While direct experimental data for this compound is limited, its structural similarity to other 6-substituted purine CDK inhibitors suggests its potential as a valuable research tool. The provided application notes and protocols offer a solid framework for researchers to initiate their investigations into the biological activities of this compound. It is imperative to experimentally determine the specific inhibitory profile and cellular effects of this compound to fully elucidate its potential in the study of cyclin-dependent kinases.

Application Notes and Protocols for Assessing the Antiproliferative Activity of Purine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine nucleosides (adenosine and guanosine).[1] Due to this structural similarity, they interfere with the synthesis and function of nucleic acids (DNA and RNA).[2] Their primary mechanisms of action include the inhibition of DNA synthesis, inhibition of DNA repair, and the accumulation of DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] These compounds, including well-known agents like fludarabine, cladribine, and mercaptopurine, are widely used in the treatment of hematological malignancies such as leukemias and lymphomas, and also as immunosuppressive agents.[1][4]

This document provides a comprehensive set of protocols for evaluating the antiproliferative efficacy of novel or existing purine analogs in a preclinical setting. The workflow progresses from initial screening of cytotoxic activity to more detailed mechanistic studies.

General Experimental Workflow

The assessment of a purine analog's antiproliferative activity typically follows a multi-step process, starting with broad cytotoxicity screening and moving towards specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Long-Term Survival & Cell Cycle Effects cluster_2 Phase 3: Mechanism of Action A Cell Culture & Seeding B Treatment with Purine Analog (Dose-Response) A->B C Short-Term Viability/Proliferation Assays (e.g., MTT, WST-1) B->C D Determine IC50 Values C->D E Colony Formation Assay D->E Select concentrations around IC50 F Cell Cycle Analysis (Flow Cytometry) D->F H Apoptosis Assay (Annexin V/PI Staining) D->H I Western Blot Analysis (Key Signaling Proteins) D->I J In Vitro Kinase Assay (for CDK Inhibition) D->J G Quantify Cell Cycle Arrest (G0/G1, S, G2/M) F->G

Caption: General workflow for assessing antiproliferative activity.

Phase 1: Initial Screening for Antiproliferative Activity

The initial phase focuses on determining the concentration-dependent effect of the purine analog on the viability and metabolic activity of cancer cell lines.

Cell Viability and Proliferation Assays

These assays are colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[5][6] The most common are tetrazolium-based assays like MTT and WST-1.[7]

Comparison of Common Viability Assays

Assay Principle Advantages Disadvantages
MTT Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] Robust, widely used, and cost-effective. Requires a solubilization step for the formazan crystals; endpoint assay.[5]
WST-1 Mitochondrial dehydrogenases reduce the WST-1 reagent to a water-soluble formazan dye.[8] One-step procedure (no solubilization); higher sensitivity than MTT; non-toxic to cells, allowing for kinetic measurements.[8] Can have higher background absorbance depending on the culture medium.

| XTT | Similar to WST-1, produces a water-soluble formazan product.[8] | One-step procedure. | Generally has lower sensitivity and a smaller dynamic range compared to WST-1.[8] |

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Purine analog stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the purine analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with DMSO if used for solubilization) and an untreated control.[9]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.[9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]

Data Presentation: IC50 Values of Purine Analogs

Cell Line Purine Analog Incubation Time (h) IC50 (µM)
HL-60 Analog A 48 5.2 ± 0.4
HL-60 Analog B 48 12.8 ± 1.1
Jurkat Analog A 48 8.1 ± 0.7

| Jurkat | Analog B | 48 | 25.4 ± 2.3 |

Phase 2: Long-Term Survival and Cell Cycle Effects

After determining the short-term cytotoxic effects, it is crucial to assess the long-term impact on cell survival and the compound's effect on cell cycle progression.

Protocol 2: Colony Formation (Clonogenic) Assay

Principle: The clonogenic assay is the gold standard for measuring cell reproductive death. It assesses the ability of a single cell to proliferate and form a colony (defined as at least 50 cells).[11][12] This assay measures the long-term effectiveness of a cytotoxic agent.[13]

Materials:

  • 6-well or 12-well plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Treatment: Allow cells to attach for 24 hours. Then, treat the cells with various concentrations of the purine analog (typically centered around the IC50 value) for a defined period (e.g., 24 hours).

  • Incubation: After treatment, remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, until visible colonies form in the control wells.[13]

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and let the plates air dry.

    • Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes.

    • Wash the plates gently with tap water to remove excess stain and let them air dry.

  • Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.[12]

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI) or DAPI, that binds stoichiometrically to DNA.[14] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] This is crucial for determining if a purine analog induces cell cycle arrest at a specific checkpoint.[10]

Materials:

  • Treated and control cells

  • PBS and Trypsin-EDTA

  • 70% cold ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the purine analog for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Fixed cells can be stored at -20°C for at least a week.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

Treatment Concentration (µM) % G0/G1 % S % G2/M
Control 0 55.2 30.1 14.7
Analog A 5 58.3 25.5 16.2
Analog A 10 72.1* 15.3* 12.6
Analog A 20 85.4* 5.9* 8.7

(* indicates significant difference from control)

Phase 3: Elucidating the Mechanism of Action

This phase investigates the molecular pathways through which the purine analog exerts its antiproliferative effects, focusing on apoptosis induction and the modulation of key signaling proteins.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis inner PS outer_wall annexin Annexin V pi PI caption0 Annexin V- / PI- inner1 outer_wall1 ps_ext PS annexin1 Annexin V annexin1->ps_ext pi1 PI caption1 Annexin V+ / PI- inner2 DNA outer_wall2 ps_ext2 PS annexin2 Annexin V annexin2->ps_ext2 pi2 PI pi2->inner2 caption2 Annexin V+ / PI+

Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.

Materials:

  • Treated and control cells

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the purine analog for a specified time (e.g., 24 hours).

  • Harvesting: Collect all cells (adherent and floating). Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.[16]

Protocol 5: Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample.[17] It can be used to assess changes in the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p21, p53) and apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) following treatment with a purine analog.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).

Purine Analog-Induced Apoptotic Pathway

Many purine analogs function by inducing DNA damage, which activates signaling cascades leading to cell cycle arrest and apoptosis. Some analogs also directly inhibit key cell cycle kinases like CDKs.[18]

G cluster_0 Mechanism of Action PA Purine Analog DNA_Syn Inhibition of DNA Synthesis/Repair PA->DNA_Syn CDK_Inhib CDK Inhibition PA->CDK_Inhib DNA_Dam DNA Damage DNA_Syn->DNA_Dam p53 p53 Activation DNA_Dam->p53 G1_Arrest G1/S Arrest p53->G1_Arrest Bax ↑ Bax / ↓ Bcl-2 p53->Bax CDK_Inhib->G1_Arrest G2_Arrest G2/M Arrest CDK_Inhib->G2_Arrest Mito Mitochondrial Dysfunction Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Common signaling pathways affected by purine analogs.

References

Application Notes and Protocols: Evaluating the Antifungal Properties of 6-Substituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the antifungal potential of 6-substituted purine derivatives. The protocols outlined below cover essential in vitro assays for determining antifungal efficacy and cytotoxicity, crucial steps in the early stages of antifungal drug discovery.

Data Presentation

The following tables summarize quantitative data from studies evaluating the antifungal and cytotoxic effects of various 6-substituted purines and related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Substituted Purine Analogs against Pathogenic Fungi

Compound/AnalogFungal SpeciesMIC (µg/mL)Reference
6-[(N-phenylaminoethyl)amino]-9H-purine (12)Candida albicans3.12[1]
9-cyclopentyl-6-[(4-fluorobenzyl) amino]-9H-purine (24)Candida albicans3.12[1]
6-(2-benzofuran) HMA analog 9Cryptococcus neoformans16[2]
6-(2-benzofuran) 5-piperidine analog 8Cryptococcus neoformans16[2]
Azasordarin derivative GW 587270Fusarium oxysporum4 - 16[3]
Azasordarin derivative GW 587270Scedosporium apiospermum4 - 16[3]
Azasordarin derivative GW 587270Rhizopus arrhizus0.12 - 1[3]
Azasordarin derivative GW 479821Rhizopus arrhizus0.12 - 2[3]

Table 2: Cytotoxicity of Antifungal Compounds against Mammalian Cell Lines

Compound/AnalogCell LineIC50 / Tox50 (µg/mL)Reference
Azasordarin derivative GW 570009Various cell lines60 - 96[3]
Azasordarin derivative GW 587270Various cell lines49 - 62[3]
Azasordarin derivative GW 479281Various cell lines24 - 36[3]
Azasordarin derivative GW 515716Various cell lines16 - 38[3]
Azasordarin derivative GW 471552Various cell lines>100[3]
Azasordarin derivative GW 471558Various cell lines>100[3]
Aspergillus flavus extractMCF-716.25[4]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3][5]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium

  • 6-substituted purine compounds

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the 6-substituted purine compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compounds. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. For some slower-growing fungi, incubation may be extended.[5]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 90% inhibition) compared to the positive control. This can be assessed visually or by using a microplate reader to measure the optical density.

Broth_Microdilution_Workflow start Start prep_stock Prepare Antifungal Stock Solutions start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_results Determine MIC (Visual/Spectrophotometer) incubate->read_results end End read_results->end MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat with 6-Substituted Purines seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end Purine_Biosynthesis_Inhibition cluster_pathway Guanine Nucleotide Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP XMP->GMP Purine 6-Substituted Purine IMPDH IMPDH Purine->IMPDH IPK_Signaling_Inhibition IP3 Inositol Trisphosphate (IP3) IP4 Inositol Tetrakisphosphate (IP4) IP3->IP4 Arg1 IP5 Inositol Pentakisphosphate (IP5) IP4->IP5 Multiple Kinases IP6 Inositol Hexakisphosphate (IP6) IP5->IP6 IP7 Diphosphoinositol Pentakisphosphate (IP7) IP6->IP7 Kcs1 Purine 6-Substituted Purine Arg1 Arg1 (IP3-4K) Purine->Arg1 Kcs1 Kcs1 (IP6K) Purine->Kcs1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-butyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-butyl-7H-purine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge in the alkylation of purines, including the synthesis of this compound, is controlling the regioselectivity. The alkylation of a purine ring, such as 6-chloropurine, with a butyl halide can lead to a mixture of N7 and N9-alkylated isomers.[1][2] The N9 isomer is often the thermodynamically more stable and, therefore, the major product under many conditions, while the desired this compound (the N7 isomer) is the kinetically favored product.[1][2]

Q2: What is the general strategy to favor the formation of the N7-alkylated product?

A2: To favor the formation of the N7-alkylated purine, the reaction should be carried out under kinetic control. This typically involves using a silylating agent to protect the purine, followed by alkylation in the presence of a Lewis acid catalyst at or below room temperature.[1][2] Higher temperatures tend to favor the formation of the more stable N9 isomer.[1][2]

Q3: What are the typical starting materials for this synthesis?

A3: A common and effective starting material for the synthesis of this compound is 6-chloropurine.[1][2] The butyl group is introduced using a suitable butylating agent, such as n-butyl bromide.

Q4: How can I purify this compound from its N9-isomer?

A4: The separation of N7 and N9 isomers is typically achieved using silica gel column chromatography.[1] The specific solvent system for chromatography will need to be optimized for the best separation, often starting with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired this compound. 1. Incomplete silylation of the 6-chloropurine. 2. Inactive Lewis acid catalyst. 3. Reaction temperature is too high, favoring the N9 isomer. 4. Insufficient reaction time.1. Ensure the silylating agent (e.g., BSA) is fresh and the reaction is carried out under anhydrous conditions. Confirm silylation by observing a clear solution before adding the catalyst. 2. Use a fresh, anhydrous Lewis acid catalyst (e.g., SnCl₄). 3. Maintain the reaction temperature at room temperature or below to favor the kinetic N7 product.[1][2] 4. Monitor the reaction progress by TLC or LC/MS and allow for sufficient time for the reaction to proceed to completion.
The major product is the N9-butyl-6-chloropurine isomer. 1. Reaction temperature is too high, leading to the thermodynamically favored product.[1][2] 2. The reaction was run for an extended period, allowing for isomerization to the N9 product.1. Strictly control the reaction temperature, keeping it at room temperature. For some systems, cooling the reaction may further improve N7 selectivity. 2. Optimize the reaction time. Shorter reaction times may favor the kinetic N7 product, though this may come at the cost of complete conversion of the starting material.
Formation of multiple unidentified side products. 1. Presence of moisture in the reaction. 2. Degradation of starting material or product. 3. Possible alkylation at other nitrogen atoms (N1, N3).[1]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Confirm the stability of your starting material and product under the reaction conditions. 3. While less common, alkylation at other positions can occur. Purification by column chromatography is necessary to isolate the desired product.
Difficulty in separating the N7 and N9 isomers by column chromatography. 1. Inappropriate solvent system. 2. Overloading of the column.1. Systematically screen different solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol). Use TLC to find the optimal solvent system before running the column. 2. Use an appropriate amount of silica gel for the amount of crude product being purified and avoid overloading the column.

Data Presentation

Table 1: Representative Yields of N7 vs. N9 Alkylation of 6-Chloropurine under Different Conditions (Adapted from tert-butylation data)[1]

EntryAlkylating AgentCatalystSolventTemperature (°C)Time (h)N7:N9 Isomer Ratio (approx.)Isolated Yield of N7 Isomer (%)
1n-Butyl BromideSnCl₄DCE2519>95:5~75-80 (expected)
2n-Butyl BromideSnCl₄ACN2521~70:30Lower (expected)
3n-Butyl BromideSnCl₄ACN805<10:90~35-40 of N9 isomer (expected)
4n-Butyl BromideTiCl₄DCE2519~85:15~40-45 (expected)

Note: The data for n-Butyl Bromide are extrapolated based on trends observed for tert-butyl bromide in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound (Adapted from N7-tert-butylation of 6-chloropurine[1])

Materials:

  • 6-chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • n-Butyl bromide

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a suspension of 6-chloropurine (1.0 eq) in anhydrous DCE, add BSA (1.5 eq) under an argon atmosphere.

  • Heat the mixture at 75-80 °C for 30 minutes until a clear solution is obtained. This indicates the formation of the silylated purine.

  • Cool the mixture in an ice bath.

  • Slowly add SnCl₄ (2.1 eq) to the cooled solution.

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add n-butyl bromide (3.0 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC/MS. The reaction is typically complete within 19-24 hours.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N7 and N9 isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 6-chloropurine in anhydrous DCE silylation Add BSA and heat to 80°C start->silylation cool Cool to 0°C silylation->cool add_catalyst Add SnCl₄ cool->add_catalyst warm_rt Warm to RT add_catalyst->warm_rt add_alkyl Add n-butyl bromide warm_rt->add_alkyl react Stir at RT for 19-24h add_alkyl->react quench Quench with NaHCO₃(aq) react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound? check_isomer Is N9-isomer the major product? start->check_isomer Yes no_product Low conversion of starting material? start->no_product No temp_high Reaction temperature was too high. Maintain at RT. check_isomer->temp_high Yes time_long Reaction time was too long. Optimize for shorter duration. check_isomer->time_long Yes silylation_issue Incomplete silylation. Ensure anhydrous conditions and fresh BSA. no_product->silylation_issue Yes catalyst_issue Inactive catalyst. Use fresh, anhydrous SnCl₄. no_product->catalyst_issue Yes time_short Insufficient reaction time. Monitor reaction to completion. no_product->time_short Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Overcoming Low Solubility of N-(purin-6-yl)aminopolymethylene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of N-(purin-6-yl)aminopolymethylene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My N-(purin-6-yl)aminopolymethylene carboxylic acid derivative won't dissolve in aqueous buffers. What is the first step I should take?

A1: The low aqueous solubility of this class of compounds is a known issue.[1] The first and often most effective step is to attempt pH modification. These compounds possess a carboxylic acid moiety, making their solubility highly dependent on the pH of the solution. By increasing the pH, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Q2: How do I determine the optimal pH for dissolving my compound?

A2: The optimal pH for dissolution will be above the pKa of the carboxylic acid group. A good starting point is to prepare a small-scale suspension of your compound in water or a relevant buffer and incrementally add a base (e.g., 0.1 M NaOH) while monitoring for dissolution. A pH-solubility profile can be generated by measuring the solubility at various pH points. For purine-based compounds, adjusting the pH to a more alkaline state is a common strategy to increase solubility.[2]

Q3: I've tried adjusting the pH, but my compound still precipitates over time. What's happening?

A3: Precipitation after initial dissolution can be due to several factors. The solution might be supersaturated, or the compound may be degrading at the higher pH. It is also possible that the salt form of your compound is still not sufficiently soluble in the chosen buffer system. Consider using a buffered solution to maintain the optimal pH and avoid fluctuations that could lead to precipitation. For purine derivatives, precipitation at neutral pH after initial dissolution in a basic solution is a common problem.[2]

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, using water-miscible organic co-solvents is a viable strategy. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can disrupt the crystal lattice of the compound and increase its solubility in a mixed aqueous-organic system. Start with a small percentage of the co-solvent and gradually increase it until you achieve the desired concentration. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.

Q5: Are there other solubilizing agents I can try?

A5: Surfactants and cyclodextrins are excellent options. Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic parts of your molecule, increasing its apparent solubility. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions and enhancing aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound is insoluble in neutral aqueous buffer. The carboxylic acid group is protonated and the molecule has low intrinsic solubility.Increase the pH of the buffer to deprotonate the carboxylic acid. A pH of 7.4 or higher is a good starting point. Prepare a stock solution in a mild base (e.g., 0.1 M NaOH) and then dilute it into your final buffer.[2]
Compound precipitates after pH adjustment and dilution. The final buffer pH is too low to maintain the solubility of the carboxylate salt. The solution is supersaturated.Ensure the final buffer has sufficient buffering capacity to maintain the desired pH. Try preparing the final solution at a lower concentration. Consider adding a co-solvent like DMSO to the final buffer.
Compound is not soluble enough even with pH adjustment. The intrinsic solubility of the compound is extremely low.Explore the use of co-solvents (DMSO, ethanol, PEG 400). Investigate the use of surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
Compound appears to degrade in basic solutions. The purine ring or other functional groups may be susceptible to hydrolysis at high pH.Minimize the time the compound is exposed to high pH. Prepare fresh stock solutions before each experiment. Evaluate the stability of your compound at different pH values using techniques like HPLC.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium.Prepare a concentrated stock solution in 100% DMSO and then dilute it into the assay medium. Ensure the final DMSO concentration is low and consistent across all experiments and controls. Visually inspect for any precipitation in the assay wells.

Quantitative Solubility Data

Compound Class Solvent Solubility Reference
Purine DerivativesWater (neutral pH)Generally low[2]
Purine DerivativesAqueous Base (e.g., NaOH)Higher, forms soluble salt[2]
2-amino-6-chloropurineDMSOHigh[3]
2-amino-6-chloropurineWaterVery Low[3]
Purine NucleosidesWater with β-cyclodextrinIncreased with cyclodextrin concentration[4]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol provides a general method for solubilizing N-(purin-6-yl)aminopolymethylene carboxylic acids by forming a salt through pH adjustment.

Materials:

  • N-(purin-6-yl)aminopolymethylene carboxylic acid

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of the N-(purin-6-yl)aminopolymethylene carboxylic acid.

  • Add a small amount of deionized water to create a slurry.

  • While stirring, slowly add 0.1 M NaOH dropwise to the slurry.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary, adjust the pH back to the desired final pH using 0.1 M HCl, being careful not to go below the pH of precipitation.

  • Bring the final volume to the desired concentration with deionized water or a suitable buffer.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the use of cyclodextrins to prepare an aqueous solution of a poorly soluble N-(purin-6-yl)aminopolymethylene carboxylic acid.

Materials:

  • N-(purin-6-yl)aminopolymethylene carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a solution of the cyclodextrin in deionized water or buffer. The concentration of the cyclodextrin will depend on the desired final concentration of your compound and the complexation efficiency. A common starting point is a 1:1 or 1:2 molar ratio of the compound to cyclodextrin.

  • Add the weighed N-(purin-6-yl)aminopolymethylene carboxylic acid to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours or overnight.

  • For enhanced complexation, the mixture can be vortexed intermittently and/or sonicated.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Visualizations

Signaling Pathway: Cell Cycle Inhibition

N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have been shown to act as inhibitors of DNA biosynthesis, leading to cell cycle arrest, particularly in the G1 phase.[1] This suggests a potential interaction with the cyclin-dependent kinase (CDK) pathway that governs cell cycle progression. The following diagram illustrates a simplified model of the G1/S phase transition and the potential point of inhibition by these compounds.

cell_cycle_inhibition cluster_extracellular Extracellular Signals cluster_cell Cell GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Bind Ras Ras RTK->Ras Activate PI3K PI3K Ras->PI3K Activate Akt Akt PI3K->Akt Activate CyclinD Cyclin D Akt->CyclinD Promote expression CDK46 CDK4/6 CyclinD->CDK46 CyclinD_CDK46 Cyclin D-CDK4/6 Complex CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylate E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) pRb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates transcription DNA_Synth DNA Synthesis (S Phase) G1_S_Genes->DNA_Synth Leads to Purine_Inhibitor N-(purin-6-yl)aminopolymethylene carboxylic acid derivative Purine_Inhibitor->DNA_Synth Inhibits

Caption: Simplified signaling pathway of G1/S cell cycle progression and potential inhibition by N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives.

Experimental Workflow: Solubility Enhancement

The following diagram outlines a logical workflow for a researcher encountering solubility issues with N-(purin-6-yl)aminopolymethylene carboxylic acids.

Caption: A stepwise workflow for troubleshooting the low solubility of N-(purin-6-yl)aminopolymethylene carboxylic acids.

References

Technical Support Center: Synthesis of 6,8,9 Poly-substituted Purine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for the synthesis of 6,8,9 poly-substituted purine analogues. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the common challenges encountered in this complex area of medicinal chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during your synthetic workflow in a practical question-and-answer format.

Question: My N-alkylation reaction is producing a mixture of N7 and N9 isomers. How can I improve N9 regioselectivity?

Answer: Achieving N9 regioselectivity is a common challenge as direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 product being the thermodynamically more stable regioisomer.[1][2] Here are several strategies to favor the N9 position:

  • Choice of Base and Solvent: The reaction conditions are critical. Using tetrabutylammonium hydroxide (TBAOH) as a base has shown excellent results in promoting N9 selectivity.[3] Tetrabutylammonium fluoride (TBAF) is another mild and efficient option that can lead to high yields and selectivity, often with very short reaction times.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields and selectivity for N9-alkylation compared to classical heating. This is because the faster reaction rates can favor the kinetic N9 product over the thermodynamic N7 product.[3]

  • Mitsunobu Conditions: For alkylation with alcohols, the Mitsunobu reaction is a reliable method for synthesizing N9-alkylated purine scaffolds.[4]

  • Silylation Method for Bulky Groups: For introducing bulky tertiary alkyl groups (like tert-butyl), which cannot be introduced by classical direct alkylation, a silylation approach can be used. By carefully controlling the reaction conditions (e.g., solvent, temperature, time), you can favor the formation of the N9 isomer under thermodynamic control.[1][2]

Question: My purine starting materials and intermediates have very poor solubility. What can I do?

Answer: Poor solubility is a notorious problem in purine chemistry, complicating both the reaction and purification processes.[3][5]

  • Recommended Solvents: High-boiling point, polar aprotic solvents are often necessary. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used, although they can complicate post-reaction workup.[6][7] Anisole has also been used in specific deprotection steps at high temperatures.[8]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like a tetrabutylammonium salt can help overcome solubility issues, especially in alkylation reactions.

  • Purification Strategies: Low solubility can make purification by standard column chromatography challenging. You may need to use solvent systems with DMF or DMSO or consider alternative methods like recrystallization or precipitation if a suitable solvent can be found. In some cases, products have been purified by dissolving the crude mixture in a minimal amount of a strong solvent like MeOH and then precipitating the product by adding silica gel and evaporating.[8]

Question: My nucleophilic aromatic substitution (SNAr) reaction at the C6 position is sluggish and gives low yields. How can I improve it?

Answer: The reactivity of the C6 position (often substituted with a chlorine atom) is key for introducing diversity. If you are experiencing issues, consider the following:

  • Reaction Temperature: These reactions often require elevated temperatures. For example, the substitution of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine with various piperazines is typically conducted at 80°C.[6]

  • Base: A non-nucleophilic base is often required to scavenge the HCl produced. Potassium carbonate (K₂CO₃) or an excess of the amine nucleophile itself can be effective.

  • Solvent: Ensure your solvent (e.g., DMF, DMSO) is anhydrous, as water can interfere with the reaction.

  • Activation: The purine ring is electron-deficient, which facilitates SNAr. However, if your nucleophile is weak, you may need more forcing conditions (higher temperature, longer reaction time).

Question: How can I definitively distinguish between N7 and N9 regioisomers?

Answer: Spectroscopic methods are essential for structural confirmation.

  • ¹³C NMR Spectroscopy: This is a highly reliable method. The chemical shift of the C5 carbon is particularly informative. For 6-chloropurine derivatives, the C5 chemical shift for N9-alkylated isomers is typically around 132 ppm, whereas for N7 isomers, it is more shielded and appears at a lower value of approximately 123 ppm.[2]

  • 1H NMR Spectroscopy: While less definitive on its own, comparing the chemical shifts of the C2-H and C8-H protons between your product and known N7/N9 analogues can provide strong clues.

  • X-Ray Crystallography: If you can obtain a suitable crystal, this method provides unambiguous structural proof.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for building a 6,8,9-trisubstituted purine core?

A common and effective strategy involves a multi-step synthesis starting from a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine.[6][10] This allows for the sequential introduction of substituents before the final cyclization to form the purine's imidazole ring. Another approach uses commercially available purines like 2,6-dichloropurine, which can then be selectively substituted.[7]

Q2: What are the key factors influencing the outcome of N7 vs. N9 alkylation?

The regioselectivity of purine alkylation is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: The N9 position is generally more nucleophilic, and reactions that are fast (e.g., using highly reactive alkyl halides, microwave assistance) tend to favor the N9-alkylpurine product.[3]

  • Thermodynamic Control: The N9 isomer is typically the more thermodynamically stable product. Reactions run for longer times or at higher temperatures can allow for equilibration, leading to a higher proportion of the N9 isomer. In some specialized cases, specific catalysts (like SnCl₄) with silylated purines can direct alkylation to the N7 position under kinetic control.[2]

Q3: Are there any milder, more efficient methods for N9-alkylation?

Yes. Traditional methods often require strong bases and long reaction times.[9] Newer methods offer significant advantages:

  • TBAF-Assisted Alkylation: Using tetrabutylammonium fluoride (TBAF) allows reactions to proceed rapidly, often completing within 10 minutes at room temperature, with high yield and selectivity for the N9 position.[4]

  • Microwave-Assisted Synthesis: As mentioned in the troubleshooting section, microwave irradiation dramatically shortens reaction times and can improve regioselectivity.[3]

Quantitative Data Summary

The following tables summarize typical yields and conditions for key synthetic steps.

Table 1: Comparison of N9-Alkylation Methods for 6-Chloropurine

MethodAlkylating AgentBase / AdditiveConditionsYield (%)N9:N7 RatioReference
Classical HeatingMethyl IodideK₂CO₃DMF, 25°C, 12h807:3[3]
MicrowaveMethyl Iodide(Bu)₄NOHDioxane, 150°C, 3 min95>99:1 (N9 only)[3]
Classical HeatingIsopropyl BromideK₂CO₃DMF, 25°C, 24h301:1[3]
MicrowaveIsopropyl Bromide(Bu)₄NOHDioxane, 150°C, 15 min92>99:1 (N9 only)[3]
TBAF-AssistedBenzyl BromideTBAFTHF, rt, 10 min95N/A (High)[4]

Table 2: Example Yields in a Multi-Step Synthesis of 6,8,9-Trisubstituted Purines[6]

StepReactionStarting MaterialProductYield (%)
1SNAr4,6-Dichloro-5-nitropyrimidine6-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine90
2Reduction6-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine92
3Cyclization6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine89
4SNAr6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineFinal 6,8,9-trisubstituted purine analogues91-95

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (Intermediate 4) [6]

This protocol details the key cyclization step to form the purine ring system.

  • Reactant Preparation: To a solution of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine (4.70 mmol) in 10 mL of DMF, add 4-phenoxybenzaldehyde (9.40 mmol, 2.0 eq.).

  • Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH) (0.17 g, 0.94 mmol, 0.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture overnight at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Aqueous): Upon completion, concentrate the mixture under vacuum. Quench the reaction by adding an aqueous saturated solution of NH₄Cl.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at C6 [6]

This protocol describes the final step to introduce diversity at the C6 position.

  • Reactant Preparation: Dissolve the 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine intermediate (1.0 eq.) in an appropriate solvent like DMF.

  • Nucleophile Addition: Add the desired substituted piperazine (1.2 eq.).

  • Reaction: Stir the mixture at 80°C until the starting material is consumed, as monitored by TLC.

  • Workup: Concentrate the reaction mixture under vacuum.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the final 6,8,9-trisubstituted purine analogue.

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_synthesis Core Synthesis Pathway cluster_end Final Product start_pyr 4,6-Dichloro- 5-nitropyrimidine step1 Step 1: SNAr at C4 (e.g., Cyclopentylamine) ~90% Yield start_pyr->step1 C9-substituent step2 Step 2: Nitro Reduction (e.g., Na2S2O4) ~92% Yield step1->step2 step3 Step 3: Imidazole Ring Formation (Aldehyde + p-TSA) ~89% Yield step2->step3 C8-substituent step4 Step 4: SNAr at C6 (e.g., Arylpiperazine) 91-95% Yield step3->step4 C6-substituent end_product 6,8,9-Poly-substituted Purine Analogue step4->end_product

Caption: Synthetic workflow for 6,8,9-trisubstituted purines.

G cluster_conditions Reaction Conditions cluster_products Regioisomeric Products start Purine Alkylation kinetic Kinetic Control (Fast, Low Temp, Reactive Halide) start->kinetic thermo Thermodynamic Control (Slow, High Temp, Long Time) start->thermo n7 N7-Alkylated Purine (Less Stable) kinetic->n7 Favored Product n9 N9-Alkylated Purine (More Stable, Often Desired) thermo->n9 Favored Product

Caption: Factors influencing N7 vs. N9 alkylation regioselectivity.

G q1 Is the reaction yield low? q2 Is the product a mixture of N7/N9 isomers? q1->q2 Yes q3 Is the starting material fully consumed (TLC)? q1->q3 No a2 Use microwave synthesis. Switch to TBAOH/TBAF base. Optimize for kinetic (N9) product. q2->a2 Yes a3 Purification issue. Consider recrystallization or alternative chromatography. q2->a3 No a1 Check reactant purity. Increase temperature/time. Verify catalyst activity. q3->a1 Yes a4 Reaction incomplete. Increase temperature, time, or reactant equivalents. q3->a4 No end Problem Solved a1->end a2->end a3->end a4->end

Caption: Troubleshooting flowchart for a problematic purine synthesis.

References

Stability of the tert-butyl group at the N7 position of purines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with N7-tert-butylated purine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, modification, and handling of these compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butyl group at the N7 position of the purine ring?

A1: The stability of the N7-tert-butyl group is highly dependent on the reaction conditions. It is generally stable in basic and neutral media.[1][2] However, it is labile and prone to cleavage in the presence of aqueous mineral acids (e.g., HCl, HCOOH) and Lewis acids (e.g., SnCl₄, TMSOTf, InCl₃).[1][2] In contrast, the corresponding N9-tert-butyl isomer is thermodynamically more stable and withstands acidic conditions.[1][2]

Q2: What are the primary degradation products when the N7-tert-butyl group is cleaved?

A2: Under acidic conditions that promote cleavage, two main products are typically observed: the parent purine (de-tert-butylation) and the thermodynamically more stable N9-tert-butyl isomer, formed through rearrangement.[1][2]

Q3: I am trying to perform a subsequent reaction on my N7-tert-butylated purine and am seeing a mixture of products, including the starting purine without the tert-butyl group. What could be the cause?

A3: This is a common issue indicating that your reaction conditions are too acidic. The N7-tert-butyl group is known to be unstable in the presence of acids.[1][2] Certain reactions, such as some Buchwald-Hartwig aminations using catalysts like InCl₃, can generate an acidic environment leading to the cleavage of the tert-butyl group.[2]

Q4: Are there any reaction conditions that are known to be compatible with the N7-tert-butyl group?

A4: Yes. The N7-tert-butyl group has been shown to be stable under specific conditions. For example, it is retained during Suzuki cross-coupling reactions when Pd(PPh₃)₄ is used as a catalyst with microwave irradiation.[1][2] Alkaline hydrolysis to modify other parts of the purine ring is also a compatible reaction.[1][2] It is crucial to avoid acidic reagents and catalysts.

Q5: During the synthesis of my N7-tert-butyl purine, I am getting a significant amount of the N9 isomer. How can I improve the regioselectivity for the N7 position?

A5: The formation of the N9 isomer is favored under thermodynamic control (e.g., higher temperatures or longer reaction times), as it is the more stable regioisomer.[1] To favor the kinetic N7 product, it is recommended to use kinetically controlled conditions, which typically involve lower temperatures and shorter reaction times. The choice of solvent can also play a role; for instance, reactions in acetonitrile (ACN) have been observed to favor the formation of the N9 isomer more rapidly than in 1,2-dichloroethane (DCE).[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no yield of N7-tert-butyl purine Inefficient silylation of the starting purine.Ensure the purine is fully dissolved and silylated before adding the Lewis acid and tert-butyl halide. Use of a silylating agent like BSA is common.[2]
Inactive Lewis acid catalyst or tert-butylating agent.Use fresh or properly stored reagents. SnCl₄ is a common catalyst for this reaction.[1][2][3]
Presence of de-tert-butylated product in final compound Accidental exposure to acidic conditions during workup or purification.Neutralize the reaction mixture carefully before extraction. Use a neutral or slightly basic mobile phase for chromatography if possible. Avoid acidic solvents.[1][2]
Formation of a mixture of N7 and N9 isomers Reaction conditions are favoring the thermodynamic N9 product.Optimize reaction conditions for kinetic control: lower the reaction temperature and shorten the reaction time.[1] Consider using DCE instead of ACN as the solvent.[1]
N7-tert-butyl group is cleaved during a subsequent modification step The chosen reaction conditions are not compatible (likely acidic).Review all reagents in your planned reaction for acidity. If a Lewis acid catalyst is required, consider alternatives. For example, in coupling reactions, a palladium catalyst like Pd(PPh₃)₄ has shown compatibility where an acidic catalyst like InCl₃ has not.[1][2]

Quantitative Data Summary

Table 1: Stability of 7-(tert-butyl)-6-chloro-7H-purine under Acidic Conditions

Reagent/CatalystSolventTemperature (°C)Time (h)Outcome
SnCl₄ (1 equiv)DCE504820% conversion to 6-chloropurine; traces of N9-isomer detected.[1][2]
SnCl₄ (1 equiv)ACN5048Mixture of starting 6-chloropurine, N7-isomer, and N9-isomer (major).[2]
TMSOTf (2 equiv)ACN801Complete conversion to 6-chloropurine and the N9-isomer.[1]
InCl₃---Cleavage of the N7-tert-butyl group observed during amination reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-(tert-butyl)-6-chloro-7H-purine

This protocol is adapted from a reported N7-regioselective tert-butylation method.[2]

  • Silylation: Suspend 6-chloropurine (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under an argon atmosphere.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (7.5 mmol) to the suspension.

  • Heat the mixture at 76–80 °C for 30 minutes until a clear solution is obtained.

  • Alkylation: Cool the mixture in an ice bath.

  • Add tin(IV) chloride (SnCl₄) (10.5 mmol) dropwise to the cooled solution.

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and continue stirring at room temperature for 19 hours.

  • Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N7-tert-butylated purine.

Protocol 2: Testing the Stability of the N7-tert-butyl Group

This protocol allows for the analytical assessment of stability under specific conditions.[1][2]

  • Sample Preparation: Dissolve the purified N7-tert-butyl purine derivative (e.g., 7-(tert-butyl)-6-chloro-7H-purine) in the chosen anhydrous solvent (e.g., DCE or ACN).

  • Addition of Acid: Add the acidic reagent to be tested (e.g., 1 equivalent of SnCl₄) to the solution.

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: At various time points (e.g., 1h, 6h, 24h, 48h), withdraw a small aliquot of the reaction mixture.

  • Analysis: Quench the aliquot and analyze it by LC/MS to determine the relative ratio of the starting N7-isomer, the de-tert-butylated parent purine, and the rearranged N9-isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N7-tert-Butyl Purine A 1. Silylation of Purine (e.g., 6-chloropurine + BSA in DCE) B 2. Cooling (Ice Bath) A->B C 3. Addition of Lewis Acid (e.g., SnCl4) B->C D 4. Addition of Alkylating Agent (e.g., tert-butyl bromide) C->D E 5. Reaction at Room Temp (Kinetic Control) D->E F 6. Workup & Purification E->F G N7-tert-Butyl Purine F->G

Caption: General workflow for the regioselective synthesis of N7-tert-butyl purines.

instability_pathway N7_isomer N7-tert-Butyl Purine acid Acidic Conditions (Mineral Acid or Lewis Acid) N7_isomer->acid cleavage Cleavage of tert-Butyl Group acid->cleavage parent_purine Parent Purine (De-tert-butylation) cleavage->parent_purine Path A N9_isomer N9-tert-Butyl Purine (Thermodynamic Product) cleavage->N9_isomer Path B (Rearrangement)

Caption: Instability pathway of N7-tert-butyl purines under acidic conditions.

troubleshooting_tree start Unexpected Reaction Outcome? q1 Is the N7-tert-butyl group cleaved? start->q1 q2 Is N9-isomer the major product? q1->q2 No sol1 Reaction or workup is acidic. Review reagents and purification steps. Use neutral/basic conditions. q1->sol1 Yes sol2 Reaction favors thermodynamic product. Use kinetic control: Lower temperature, shorten time. q2->sol2 Yes sol3 Check starting material purity and reagent activity. q2->sol3 No

Caption: Troubleshooting decision tree for experiments with N7-tert-butyl purines.

References

Troubleshooting purine extraction methods from biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of purines from biological samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during purine extraction and analysis.

1. Low Analyte Recovery

Q: I am experiencing low recovery of my target purine analytes. What are the potential causes and how can I troubleshoot this?

A: Low recovery is a frequent issue in purine extraction. Several factors throughout the experimental workflow could be the cause. Here’s a systematic approach to troubleshooting:

  • Sample Handling and Storage:

    • Problem: Purine metabolites can be unstable. Delays in processing or improper storage can lead to degradation. For instance, the time before plasma separation can affect the concentrations of xanthine and hypoxanthine due to leakage from erythrocytes.[1]

    • Solution: Process samples as quickly as possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Minimize freeze-thaw cycles. For blood samples, centrifuge within 3 hours of collection.[1]

  • Extraction Method:

    • Solid-Phase Extraction (SPE):

      • Problem: Mismatch between the sorbent and your analyte's polarity, insufficient elution solvent strength, or incorrect pH can all lead to poor recovery.[2] Overloading the cartridge with too much sample can also cause the analyte to wash out during loading.[3]

      • Solution:

        • Sorbent Selection: Choose a sorbent that matches the properties of your target purines. Reversed-phase sorbents are suitable for nonpolar analytes, while ion-exchange sorbents are better for charged species.[2]

        • Elution Optimization: Increase the strength of your elution solvent or adjust its pH to ensure the analyte is in a non-retained form.[2] You can also try increasing the elution volume.[4]

        • Loading Conditions: Ensure the sample volume and concentration are within the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample.[3]

        • Flow Rate: A high flow rate during sample loading can prevent the analyte from binding effectively to the sorbent.[4] Try decreasing the flow rate.

    • Liquid-Liquid Extraction (LLE):

      • Problem: Incorrect solvent choice, improper pH, or insufficient mixing can lead to poor extraction efficiency.

      • Solution:

        • Solvent Selection: Use a solvent that has a high affinity for your target purines and is immiscible with the sample matrix.

        • pH Adjustment: Adjust the pH of the aqueous phase to suppress the ionization of the target purines, making them more soluble in the organic solvent.

        • Mixing: Ensure thorough mixing by vortexing or shaking to maximize the surface area for extraction.

  • Matrix Effects in LC-MS/MS Analysis:

    • Problem: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.

    • Solution:

      • Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. This could involve protein precipitation followed by SPE.

      • Chromatographic Separation: Optimize your LC method to separate the analytes from co-eluting matrix components.

      • Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analytes and experience similar matrix effects, allowing for accurate correction.

2. Poor Reproducibility

Q: My results are not reproducible between samples or batches. What could be causing this variability?

A: Poor reproducibility can stem from inconsistencies in sample preparation and analytical procedures.

  • Inconsistent Sample Preparation:

    • Problem: Variations in extraction times, temperatures, or solvent volumes can lead to inconsistent results. For SPE, if the cartridge bed dries out before sample loading, it can lead to variability.[2]

    • Solution: Standardize your protocol and ensure all samples are treated identically. For SPE, make sure the cartridge is properly conditioned and equilibrated, and do not let it dry out before loading the sample.[3]

  • Instrumental Variability:

    • Problem: Fluctuations in the LC-MS/MS system, such as changes in spray stability or detector sensitivity, can cause variations in signal intensity.

    • Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing optimally. Use an internal standard to correct for instrumental drift.

  • Analyte Instability:

    • Problem: As mentioned earlier, purines can be unstable. Inconsistent handling can lead to varying degrees of degradation between samples.

    • Solution: Maintain a consistent and rapid sample handling workflow.

3. High Background or Interferences in Chromatogram

Q: I am observing a high background signal or many interfering peaks in my chromatograms. How can I clean up my samples more effectively?

A: A high background or the presence of interfering peaks indicates that your sample extract is not clean enough.

  • Insufficient Sample Cleanup:

    • Problem: The chosen extraction method may not be effectively removing all matrix components.

    • Solution:

      • SPE: Optimize the wash step by using a stronger wash solvent that can remove interferences without eluting the analytes.[5] You can also try a different SPE sorbent with a higher selectivity for your analytes.[5]

      • Protein Precipitation: While a simple method, it may not be sufficient for complex matrices. Consider adding an SPE step after protein precipitation for further cleanup.

  • Contamination:

    • Problem: Contaminants from solvents, reagents, or labware can introduce interfering peaks.

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank injections to identify any sources of contamination.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for purines from plasma/serum?

A1: Both protein precipitation and solid-phase extraction (SPE) are commonly used. Protein precipitation with a solvent like methanol or acetonitrile is a quick and simple method. However, for cleaner extracts and to minimize matrix effects in LC-MS/MS analysis, SPE is often preferred. A reversed-phase or a mixed-mode cation exchange SPE cartridge can provide good recovery and cleanup.

Q2: What are the typical concentration ranges of purines in human plasma and urine?

A2: The concentrations of purine metabolites can vary significantly depending on factors like diet and health status. The following table provides approximate concentration ranges found in healthy individuals.

MetabolitePlasma Concentration (µM)Urine Concentration (µmol/mmol creatinine)
Uric Acid150 - 4201.5 - 4.5
Hypoxanthine1 - 510 - 50
Xanthine0.5 - 25 - 30
Adenosine0.1 - 0.5Not commonly reported
Inosine0.1 - 11 - 10
Guanine< 0.11 - 5
Guanosine< 0.11 - 5

Note: These are approximate ranges and can vary between studies and individuals.

Q3: How can I improve the stability of purine nucleotides like ATP, ADP, and AMP during extraction?

A3: Purine nucleotides are particularly susceptible to enzymatic degradation. To improve their stability:

  • Immediately quench metabolic activity at the point of sample collection. This can be done by adding a cold quenching solution (e.g., methanol/acetonitrile) or by rapidly freezing the sample.

  • Keep samples on ice or at 4°C throughout the extraction process.

  • Use extraction buffers containing enzyme inhibitors, such as EDTA to inhibit ATPases.

Q4: What are the key considerations for choosing an internal standard for purine analysis?

A4: An ideal internal standard should have similar chemical and physical properties to the analytes of interest. For LC-MS/MS analysis, stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the target purines are the gold standard. They co-elute with the analyte and exhibit similar ionization efficiency and matrix effects, leading to the most accurate quantification.

Experimental Protocols & Workflows

Below are generalized protocols for common purine extraction methods. It is crucial to optimize these protocols for your specific sample type and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of Purines from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the purines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation plasma Plasma Sample precipitate Protein Precipitation (Cold Methanol + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, Methanol) elute Elute Purines (Ammoniated Methanol) evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Purine_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway ribose5p Ribose-5-Phosphate prpp PRPP ribose5p->prpp PRPP Synthetase imp IMP prpp->imp Multiple Steps gmp GMP imp->gmp IMP Dehydrogenase amp AMP imp->amp Adenylosuccinate Synthetase hypoxanthine Hypoxanthine hypoxanthine->imp guanine Guanine guanine->gmp HGPRT adenine Adenine adenine->amp APRT gdp gdp gmp->gdp -> GDP -> GTP adp adp amp->adp -> ADP -> ATP ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling atp_ext ATP adp ADP atp_ext->adp Ectonucleotidases p2x P2X Receptors (Ion Channels) atp_ext->p2x p2y P2Y Receptors (GPCRs) atp_ext->p2y amp AMP adp->amp adp->p2y adenosine Adenosine amp->adenosine CD73 a1_a2 A1/A2 Receptors (GPCRs) adenosine->a1_a2 ion_influx Ion Influx (Ca2+, Na+) p2x->ion_influx g_protein G-Protein Activation p2y->g_protein camp cAMP Modulation a1_a2->camp downstream Downstream Cellular Responses ion_influx->downstream g_protein->downstream camp->downstream

References

Technical Support Center: Enhancing the Potency of 8-Oxoadenine Derivatives as TLR7 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency of 8-oxoadenine derivatives as Toll-like receptor 7 (TLR7) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 8-oxoadenine derivatives as TLR7 agonists?

A1: 8-Oxoadenine derivatives act as synthetic agonists for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3] Upon binding, they trigger a signaling cascade that leads to the production of type I interferons (such as IFNα) and other pro-inflammatory cytokines, initiating a potent immune response.[1][2] This makes them attractive candidates for vaccine adjuvants and cancer immunotherapy.

Q2: What are the key structural features of 8-oxoadenine derivatives that influence their potency as TLR7 agonists?

A2: Structure-activity relationship (SAR) studies have identified several key structural features that modulate the potency and selectivity of 8-oxoadenine derivatives for TLR7:

  • N-9 Position: The substituent at the N-9 position of the oxoadenine scaffold is critical. The length of the alkyl linker connecting a heterocyclic moiety, such as a piperidine ring, significantly impacts TLR7 and TLR8 activity.[1][2]

  • C-2 Position: Modifications at the C-2 position of the oxoadenine ring also play a crucial role. For instance, introducing a 1-(S)-methylbutoxy group at this position has been shown to significantly increase potency for both TLR7 and TLR8.

  • Heterocyclic Moiety: The nature of the heterocyclic ring attached to the N-9 alkyl linker can influence potency and cytokine induction profiles. For example, combining a butyl linker with a piperidine ring has been found to be a potent inducer of IFNα and TNFα.[2]

Q3: How can I improve the water solubility of my 8-oxoadenine derivatives without compromising their potency?

A3: A common strategy to enhance water solubility is to introduce tertiary amines into the N-9 substituent of the adenine moiety. This modification has been shown to not only improve solubility but also to enhance TLR7 agonistic activity, leading to a favorable balance between potency and developability.[4]

Troubleshooting Guides

HEK293-TLR7 NF-κB Reporter Assay

Issue 1: High background signal or no response in the NF-κB reporter assay.

  • Possible Cause 1: Cell Line Health and Passage Number. HEK293 cells can lose their responsiveness over time with repeated passaging.

    • Troubleshooting Tip: Ensure you are using a low-passage number of the HEK293-TLR7 reporter cell line. It is recommended not to passage the cells more than 16-20 times. Regularly check for mycoplasma contamination, which can affect cell health and signaling.

  • Possible Cause 2: Reagent Quality. The quality of the reporter lysis buffer and luciferase substrate is critical for a good signal-to-noise ratio.

    • Troubleshooting Tip: Use fresh, high-quality reagents. Prepare the luciferase substrate solution immediately before use and protect it from light.

  • Possible Cause 3: Inappropriate Agonist Concentration. The concentration range of the 8-oxoadenine derivative may be outside the optimal window for activation.

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of concentrations to determine the optimal EC50 value. Include a known TLR7 agonist, such as R848 (Resiquimod), as a positive control to validate assay performance.[1][2]

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density. Inconsistent cell numbers per well can lead to variability in the reporter signal.

    • Troubleshooting Tip: Ensure a uniform cell suspension before seeding and use a multichannel pipette for plating. Perform a cell count before each experiment to ensure consistency.

  • Possible Cause 2: Edge Effects in 96-well Plates. Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell viability.

    • Troubleshooting Tip: To minimize edge effects, fill the outer wells of the 96-well plate with sterile PBS or media without cells. This helps to create a more humid environment for the experimental wells.

Human PBMC Cytokine Induction Assay

Issue 1: High levels of cytokines in the untreated (negative control) samples.

  • Possible Cause 1: Endotoxin Contamination. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent immune stimulator and can lead to high background cytokine production.

    • Troubleshooting Tip: Use endotoxin-free reagents and plasticware. Test all reagents, including the synthesized 8-oxoadenine derivatives, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Possible Cause 2: Stress during PBMC Isolation and Culture. The process of isolating and culturing PBMCs can activate the cells, leading to baseline cytokine release.

    • Troubleshooting Tip: Handle PBMCs gently during isolation. After thawing cryopreserved PBMCs, allow them to rest overnight in culture medium before stimulation to reduce activation from the thawing process.

Issue 2: Low or no cytokine induction with potent 8-oxoadenine derivatives.

  • Possible Cause 1: Donor Variability. The immune response of PBMCs can vary significantly between different human donors.

    • Troubleshooting Tip: Whenever possible, perform experiments with PBMCs from multiple donors to ensure the observed effects are not donor-specific.

  • Possible Cause 2: Incorrect timing of supernatant collection. The kinetics of cytokine production can vary.

    • Troubleshooting Tip: For IFNα and TNFα, a 24-hour stimulation period is typically used. However, it may be beneficial to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the peak cytokine production for your specific compounds.

Data Presentation

Table 1: Potency of 8-Oxoadenine Derivatives in HEK293-hTLR7 and HEK293-hTLR8 NF-κB Reporter Assays
CompoundR Group (at C-2)n (linker length at N-9)R' (heterocycle at N-9)TLR7 EC50 (μM)TLR8 EC50 (μM)
1a -O(CH₂)₃CH₃4Piperidine1.2 ± 0.3>100
1b -O(CH₂)₃CH₃2Piperidine0.3 ± 0.1>100
1c -O(CH₂)₃CH₃4Piperidine0.2 ± 0.1>100
2b -O(CH₂)₃CH₃4-NH₂0.2 ± 0.159 ± 15
4c -O(CH₂)₃CH₃2Pyrrolidine0.3 ± 0.1>100
6a -O(CH₂)₃CH₃2-OH2.5 ± 0.812.5 ± 3.5
R848 N/AN/AN/A0.5 ± 0.21.5 ± 0.4
SM360320 N/AN/AN/A0.4 ± 0.1>100

Data are presented as mean ± standard deviation from at least three independent experiments.[1][2]

Table 2: Cytokine Induction in Human PBMCs by 8-Oxoadenine Derivatives
CompoundIFNα MEC (μM)IFNα Peak Concentration (μM)IFNα Peak Level (pg/mL)TNFα MEC (μM)TNFα Peak Concentration (μM)TNFα Peak Level (pg/mL)
1a 0.0080.250000.0412500
1b 0.0080.280000.0414000
1c 0.0080.2100000.0415000
2b 0.0080.260000.0413000
R848 0.04140000.256000

MEC (Minimum Effective Concentration) is the lowest dose tested that induced cytokine production. Peak Concentration is the dose that induced the highest cytokine level. Data are representative of one out of three independent donors.[1]

Experimental Protocols

HEK293-TLR7 NF-κB SEAP Reporter Assay
  • Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the 8-oxoadenine derivatives and a positive control (e.g., R848) in assay medium.

  • Cell Stimulation: Add 100 µL of the diluted compounds to the respective wells of the 96-well plate containing the cells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Collect 20 µL of the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-4 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Human PBMC Cytokine Induction Assay
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1 x 10⁶ cells per well in 180 µL of culture medium. If using cryopreserved PBMCs, allow them to rest overnight before stimulation.

  • Compound Stimulation: Add 20 µL of the serially diluted 8-oxoadenine derivatives to the wells. Include a positive control (e.g., R848) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 1200 rpm for 5 minutes to pellet the cells. Carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of IFNα and TNFα in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the Minimum Effective Concentration (MEC) and the peak cytokine levels for each compound.

Mandatory Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_dimer TLR7 Dimer MyD88 MyD88 TLR7_dimer->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB P NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IRF7_nucleus IRF7 IRF7->IRF7_nucleus Phosphorylation & Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNFα) NF_kB_nucleus->Proinflammatory_Genes IFN_Genes Type I IFN Genes (e.g., IFNα) IRF7_nucleus->IFN_Genes Agonist 8-Oxoadenine Derivative Agonist->TLR7_dimer Binds

Caption: TLR7 Signaling Pathway initiated by 8-oxoadenine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening start Design & Synthesize 8-Oxoadenine Derivatives purification Purification (e.g., HPLC) start->purification characterization Structural Characterization (NMR, MS) purification->characterization hek_assay HEK293-TLR7 NF-κB Reporter Assay characterization->hek_assay Test Compounds ec50 Determine EC50 hek_assay->ec50 pbmc_assay Human PBMC Cytokine Induction Assay ec50->pbmc_assay Select Potent Hits cytokine_quant Quantify IFNα & TNFα (ELISA) pbmc_assay->cytokine_quant lead_optimization Lead Optimization cytokine_quant->lead_optimization SAR Analysis

Caption: Experimental workflow for enhancing 8-oxoadenine potency.

References

Technical Support Center: Overcoming Resistance to Purine-Based CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance mechanisms to purine-based and other CDK4/6 inhibitors.

Section 1: Frequently Asked Questions (FAQs) on Resistance Mechanisms

This section addresses common questions regarding the underlying biological mechanisms that drive resistance to CDK4/6 inhibitors.

Q1: What are the primary mechanisms of resistance to CDK4/6 inhibitors?

Resistance to CDK4/6 inhibitors is multifactorial and can be broadly categorized into two main types: cell cycle-specific and non-cell cycle-specific mechanisms.[1][2]

  • Cell Cycle-Specific Resistance: These mechanisms involve alterations in proteins that directly regulate the G1-S phase transition.

    • Loss of Retinoblastoma (Rb) function: Since Rb is the primary target of CDK4/6, its loss through mutation or deletion renders the inhibitors ineffective.[1][3][4] This allows the E2F transcription factor to remain active, promoting cell cycle progression irrespective of CDK4/6 activity.[3]

    • Upregulation of Cyclin E-CDK2 Axis: Amplification or overexpression of Cyclin E (CCNE1) or CDK2 can bypass the need for CDK4/6 to phosphorylate Rb, providing an alternative pathway for cell cycle progression.[5][6]

    • CDK6 Amplification: Increased levels of CDK6 can sometimes overcome the inhibitory effects of the drugs.[1][7]

  • Non-Cell Cycle-Specific Resistance (Bypass Pathways): These mechanisms involve the activation of parallel signaling pathways that promote cell proliferation independently of the CDK4/6-Rb axis.

    • PI3K/AKT/mTOR Pathway Activation: This is one of the most common bypass pathways.[1][5] Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to resistance.[1][5]

    • RAS/RAF/MEK/ERK (MAPK) Pathway Activation: Activation of this pathway, often through amplification of receptors like Fibroblast Growth Factor Receptor 1 (FGFR1), can also drive resistance.[1][5]

    • Other Kinase Activation: Increased activity of kinases such as AURKA and alterations in pathways like the Hippo pathway have also been implicated.[5][8]

Q2: Are resistance mechanisms different for purine-based CDK4/6 inhibitors compared to other scaffolds?

Currently, the known resistance mechanisms, such as Rb loss, Cyclin E/CDK2 activation, and activation of bypass pathways like PI3K/AKT, are considered broadly applicable to all major CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, regardless of their specific chemical scaffold (e.g., purine-based, pyrido[2,3-d]pyrimidine). The critical factor for resistance is the cell's ability to circumvent the G1 arrest imposed by the inhibition of the CDK4/6-Rb axis. However, different inhibitors have varying selectivity profiles against other kinases, which could theoretically lead to distinct long-term adaptation mechanisms. For instance, abemaciclib shows activity against CDK9 in addition to CDK4/6.[9][10]

Q3: My CDK4/6 inhibitor-treated cells are arresting in G1 but not dying. Is this expected?

Yes, this is the expected cytostatic effect of CDK4/6 inhibitors. These drugs are designed to block the phosphorylation of Rb, leading to a cell cycle arrest in the G1 phase, which prevents proliferation.[11][12] They are generally not cytotoxic (cell-killing) in most solid tumor models.[11]

Section 2: Troubleshooting Experimental Assays

This section provides guidance on common issues encountered during in vitro experiments studying CDK4/6 inhibitor resistance.

Q4: My proliferation assay results are inconsistent. Why might this be happening and how can I fix it?

Inconsistent results in proliferation assays when testing CDK4/6 inhibitors are a known issue, often stemming from the choice of assay.

  • Problem: ATP-based metabolic assays (e.g., CellTiter-Glo) can be misleading. Cells arrested in G1 by CDK4/6 inhibitors stop dividing but can continue to grow in size (hypertrophy).[13][14][15] This cellular growth leads to an increase in mitochondria and ATP production, which can mask the anti-proliferative effect of the drug and make the cells appear resistant.[13][14][15]

  • Solution: Use proliferation assays that directly measure cell number or DNA content rather than metabolic activity.

    • Recommended Assays:

      • Direct Cell Counting: Use a hemocytometer or an automated cell counter.

      • DNA-Based Assays: Assays using fluorescent DNA dyes (e.g., CyQUANT, Hoechst) provide a more accurate measure of cell number.[13]

      • Colony Formation Assay: This long-term assay measures the ability of single cells to proliferate and form colonies, providing a robust readout of anti-proliferative effects.

Troubleshooting Proliferation Assays

G cluster_problem Problem Identification cluster_solution Solution Workflow Problem Inconsistent Proliferation Results (e.g., High IC50 with ATP-based assay) Cause Confounding Factor: Cells arrest but continue to grow, increasing ATP/cell Problem->Cause SwitchAssay Switch to Assays Measuring Cell Number or DNA Content Cause->SwitchAssay Action Assay1 Direct Cell Counting (e.g., Hemocytometer) SwitchAssay->Assay1 Assay2 DNA-based Assays (e.g., CyQUANT) SwitchAssay->Assay2 Assay3 Colony Formation Assay (Long-term effect) SwitchAssay->Assay3 Validate Validate Results with Western Blot for p-Rb Assay1->Validate Assay2->Validate Assay3->Validate

Caption: Troubleshooting workflow for inconsistent proliferation assay results.

Q5: How can I confirm that my resistant cell line has truly lost sensitivity to the CDK4/6 inhibitor?

Confirmation requires a multi-pronged approach combining proliferation data with molecular analysis.

  • Demonstrate Shift in IC50: Perform a dose-response curve using a DNA-based proliferation assay comparing the parental (sensitive) and the generated resistant cell line. A significant rightward shift in the IC50 value indicates resistance.

  • Analyze Target Engagement: Use Western blotting to check the phosphorylation status of Rb (p-Rb) at Ser780/Ser807/811. In sensitive cells, the inhibitor should decrease p-Rb levels. In resistant cells, p-Rb levels may remain high even with treatment, especially if the resistance mechanism is upstream of Rb.

  • Investigate Downstream Effects: Analyze cell cycle distribution using flow cytometry. Sensitive cells should show an increased proportion of cells in the G1 phase upon treatment, while resistant cells will show little to no G1 arrest.

Quantitative Comparison of Sensitive vs. Resistant Cells

ParameterSensitive Cell Line (e.g., MCF7)Resistant Cell Line (e.g., MCF7-PalboR)Method
IC50 (Palbociclib) 75 - 200 nM[16]> 5000 nM[16]DNA-based proliferation assay
p-Rb (Ser807/811) after treatment Significantly DecreasedNo significant changeWestern Blot
% Cells in G1 Phase after treatment Increased (e.g., >70%)No significant changeFlow Cytometry
CCNE1 (Cyclin E1) mRNA Expression BaselineOften upregulated[5]RT-qPCR

Section 3: Key Experimental Protocols

This section provides summarized methodologies for essential experiments used to study CDK4/6 inhibitor resistance.

Protocol 1: Generation of Acquired Resistance Cell Lines

This protocol describes a standard method for developing cell lines with acquired resistance to a CDK4/6 inhibitor through continuous dose escalation.

  • Initial Seeding: Plate the parental (sensitive) cell line (e.g., MCF7) at a low density.

  • Starting Dose: Treat cells with the CDK4/6 inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of proliferation).

  • Culture and Monitoring: Culture the cells, replacing the media with fresh drug-containing media every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells resume steady proliferation (typically after 2-4 weeks), passage them and increase the drug concentration by 1.5 to 2-fold.

  • Repeat: Repeat the dose escalation process incrementally over several months. The goal is to culture a population of cells that can proliferate in the presence of a high concentration of the inhibitor (e.g., 1-5 µM).

  • Isolation and Expansion: Isolate single clones by limiting dilution or clone picking to establish homogenous resistant cell lines.

  • Validation: Characterize the resistant phenotype by confirming the IC50 shift and investigating the underlying molecular mechanisms as described in Q5.

Workflow for Generating Resistant Cell Lines

G start Start with Parental (Sensitive) Cell Line treat_low Treat with Low Dose (IC20) of CDK4/6i start->treat_low culture Continuous Culture (3-6 months) treat_low->culture monitor Monitor for Recovery of Proliferation culture->monitor escalate Gradually Increase Drug Concentration monitor->escalate Cells Recovering escalate->culture isolate Isolate and Expand Resistant Clones escalate->isolate Cells Proliferate at High Dose validate Validate Resistance: - IC50 Shift - Western Blot (p-Rb) - Pathway Analysis isolate->validate finish Characterized Resistant Cell Line validate->finish

Caption: Experimental workflow for in vitro generation of resistant cell lines.

Protocol 2: Western Blot for Key Resistance Markers

This protocol outlines the steps to analyze protein expression changes associated with resistance.

  • Sample Preparation: Culture both parental and resistant cells with and without the CDK4/6 inhibitor for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:

    • Phospho-Rb (Ser807/811)

    • Total Rb

    • Cyclin E1

    • CDK2

    • Phospho-AKT (Ser473)

    • Total AKT

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control and compare expression levels between parental and resistant cells.

Section 4: Signaling Pathway Diagrams

This section provides diagrams of the key signaling pathways involved in CDK4/6 inhibitor action and resistance.

CDK4/6-Rb Signaling Pathway and Inhibition

G cluster_pathway Canonical G1-S Progression Mitogens Mitogenic Signals (e.g., Estrogen, Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb E2F E2F (Active) pRb->E2F releases S_Phase G1-S Transition (Proliferation) E2F->S_Phase promotes CDKi Purine-Based CDK4/6 Inhibitor CDKi->CyclinD_CDK46 inhibits

Caption: Mechanism of action for CDK4/6 inhibitors on the Rb pathway.

Major Resistance Bypass Pathways

G cluster_main CDK4/6 Inhibition and Resistance cluster_bypass Bypass Mechanisms CDKi CDK4/6 Inhibitor CDK46 CDK4/6 CDKi->CDK46 Rb Rb CDK46->Rb blocks G1 arrest Proliferation Proliferation Rb->Proliferation PI3K PI3K/AKT/mTOR Activation PI3K->Proliferation bypass FGFR FGFR/MAPK Activation FGFR->Proliferation bypass CyclinE Cyclin E/CDK2 Upregulation CyclinE->Rb bypasses via Rb phosphorylation

Caption: Key signaling pathways that bypass CDK4/6 inhibitor action.

References

Modifying the N7 position of purines to modulate hydrogen-bonding.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers modifying the N7 position of purines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, characterization, and application of N7-modified purines.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis & Regioselectivity

Question: I am attempting N7-alkylation of a purine and obtaining a mixture of N7 and N9 isomers. How can I improve N7 regioselectivity?

Answer: Achieving N7 regioselectivity over the thermodynamically more stable N9 position is a common challenge. Several factors influence the outcome of the alkylation reaction.

  • Reaction Conditions: Direct alkylation with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers.[1] The choice of base and solvent is critical. Less polar solvents and the use of specific bases can favor the N7 product.

  • Silylation Method: A robust method for favoring N7 substitution involves a Vorbrüggen-like silylation approach. This method uses N-trimethylsilylated purines, which are then reacted with a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl₄.[1] This approach has been shown to be highly regioselective for the N7 position, especially with bulky alkyl groups.[1][2]

  • Protecting Groups: If direct methods fail, consider a multi-step strategy involving protection of the N9 position, followed by N7 alkylation, and subsequent deprotection.[1]

  • Starting Material: The substituent at the C6 position of the purine ring can influence regioselectivity. For instance, 6-chloropurine is a versatile starting material for subsequent modifications after N7-alkylation has been achieved.[1]

Question: My N7-alkylation reaction is not proceeding. What are some common causes?

Answer: If your reaction fails, consider the following troubleshooting steps:

  • Reagent Quality: Ensure your alkylating agent and purine starting material are pure and dry. Moisture can quench reagents and catalysts.

  • Activation: For silylation methods, ensure the purine is properly silylated before adding the alkyl halide and catalyst. Incomplete silylation can prevent the reaction.

  • Catalyst Activity: If using a Lewis acid like SnCl₄, ensure it has not been deactivated by exposure to moisture.[1]

  • Steric Hindrance: Highly bulky alkyl groups or substituents on the purine ring may sterically hinder the reaction. You may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a different synthetic route.

Category 2: Characterization & Analysis

Question: How can I definitively confirm that I have synthesized the N7 isomer and not the N9 isomer?

Answer: Distinguishing between N7 and N9 isomers requires specific analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D and 2D NMR: A combination of ¹H, ¹³C, HSQC, HMBC, and NOESY NMR experiments is the gold standard.

    • HMBC (Heteronuclear Multiple-Bond Correlation): Look for correlations between the protons of the alkyl group and the carbons of the purine ring (C5 and C8). This can help assign the substitution position.

    • ¹³C Chemical Shifts: A reliable method is to compare the chemical shifts of the C5 and C8 carbons. For N7-substituted purines, the difference between the C5 and C8 chemical shifts (Δδ = δC5 - δC8) is significantly larger than for the corresponding N9 isomers.[1][2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space interactions. For example, in a 6-methoxy-7-alkylpurine, a NOESY cross-peak may be observed between the methoxy protons and the alkyl group's protons, confirming N7 substitution.[1][2]

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural determination of the substitution pattern.

Question: How can I measure the impact of N7 modification on hydrogen bonding?

Answer: Several biophysical techniques can probe changes in hydrogen bonding patterns and stability.

  • NMR Spectroscopy: Monitor the chemical shifts of imino protons (e.g., G-N1H) involved in base pairing. Changes in their chemical shifts upon N7 modification can indicate alterations in the hydrogen bond strength or geometry.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational frequencies of carbonyl groups, which are involved in hydrogen bonding. A shift in the carbonyl stretching frequency can provide direct evidence of a change in the hydrogen-bonding environment.[4]

  • Fluorescence Spectroscopy: Using fluorescent purine analogues like 2-aminopurine can be informative. Changes in fluorescence quantum yield upon incorporation into a duplex can be related to altered stacking and hydrogen-bonding interactions.[5][6] However, be aware that N7 modification itself can alter the intrinsic fluorescence properties.

  • Thermal Denaturation (Tm): Measure the melting temperature of a DNA or RNA duplex containing the N7-modified purine. A change in Tm compared to the unmodified duplex indicates an alteration in overall duplex stability, to which hydrogen bonding is a major contributor.

Category 3: Experimental Observations & Interpretation

Question: My N7-methylated guanine (N7mdG) appears to be forming a stable base pair with thymine (T). Is this expected?

Answer: Yes, this is a known phenomenon. N7-methylation introduces a positive charge into the imidazole ring of guanine, which lowers the pKa of the N1 proton.[7] This facilitates the formation of a rare enol tautomer of N7mdG. This enol tautomer can form a stable Watson-Crick-like base pair with thymine, involving three hydrogen bonds.[7][8] This is a significant departure from the typical G:T wobble pair and has implications for mutagenesis.[8]

Question: I've replaced the N7 atom of guanosine with a C-H group (7-deazaguanosine) and observed a significant loss of binding affinity in my ribozyme assay. Why?

Answer: While it might seem that the loss of a single hydrogen bond acceptor at N7 is the cause, the effect is often more complex. Studies on group I ribozymes have shown that substituting guanosine with 7-deazaguanosine can decrease binding affinity by approximately 20-fold.[9] However, this is likely not due to the loss of a direct, functionally important contact with the N7 atom itself. Instead, the 7-deaza substitution can lead to:

  • Disruption of Water-Mediated Contacts: The N7 atom can participate in a crucial hydrogen-bonding network mediated by water molecules. Replacing N with C-H disrupts this network.[9]

  • Altered Electronic Properties: The substitution changes the charge distribution and stacking propensity of the purine ring.[9]

  • Long-Range Effects: The modification at position 7 can induce subtle conformational changes elsewhere in the molecule or its binding pocket, leading to a loss of other interactions.[9]

Quantitative Data Summary

The following table summarizes key quantitative findings related to N7 purine modifications.

Modification TypePurine AnalogueExperimental SystemParameter MeasuredFindingReference
N7 to C-H Substitution 7-deazaguanosineGroup I RibozymeBinding Affinity (Kd)~20-fold decrease in binding affinity compared to guanosine.[9]
N7-Methylation N7-methylguanosine (N7mdG)Duplex DNApKa of N1 protonpKa is lowered by ~2 units (from ~9 to ~7).[7]
N7-Platination N7-platinated GuanineGuanine-Cytosine Base PairGas-Phase Interaction EnergySubstantial increase (~10 kcal/mol) in base-pairing stability.[10]
N7 vs. N9 Isomerism 7/9-(tert-butyl)-6-chloropurine¹³C NMR SpectroscopyΔδ (δC5 - δC8)N7-isomer: Δδ = 27 ppm; N9-isomer: Δδ = 13 ppm.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective N7-tert-Butylation of 6-Chloropurine

This protocol is adapted from methods described for regioselective alkylation.[1][2]

Objective: To synthesize 7-(tert-butyl)-6-chloropurine with high regioselectivity.

Materials:

  • 6-chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile (ACN), anhydrous

  • tert-Butyl bromide (tert-BuBr)

  • Tin(IV) chloride (SnCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1 equivalent) in anhydrous ACN.

  • Add BSA (1.5 equivalents) to the suspension.

  • Heat the mixture at reflux until the solution becomes clear, indicating the formation of the silylated purine. This may take 1-2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Alkylation: Slowly add tert-BuBr (1.2 equivalents) to the cooled solution.

  • Add SnCl₄ (1.2 equivalents) dropwise via syringe. The reaction is often exothermic. Maintain the temperature at 0 °C during addition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the N7-isomer.

Protocol 2: NMR Analysis to Differentiate N7/N9 Isomers

Objective: To confirm the regiochemistry of an alkylated purine using NMR spectroscopy.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard proton NMR spectrum to confirm the presence of both purine and alkyl protons and to check for sample purity.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is essential for observing the key C5 and C8 chemical shifts.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It is used to assign the protonated carbons of the purine ring (e.g., C8-H8).

  • HMBC (Heteronuclear Multiple-Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • Key Correlation for N7: Look for a cross-peak between the protons on the α-carbon of the alkyl group and the purine C5 and C8 carbons.

    • Key Correlation for N9: Look for a cross-peak between the protons on the α-carbon of the alkyl group and the purine C4 and C8 carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional, but very useful if other substituents are present). This 2D experiment identifies protons that are close in space.

    • Example: For a 6-substituted purine, look for a NOE between the alkyl group protons and the substituent at the 6-position.

Data Interpretation:

  • Calculate the difference (Δδ) between the chemical shifts of C5 and C8 from the ¹³C spectrum. A larger Δδ value is indicative of the N7 isomer.[1][2]

  • Analyze the HMBC spectrum to confirm the connectivity between the alkyl group and the purine ring as described above.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Verification cluster_analysis Functional Analysis start Purine Precursor (e.g., 6-Chloropurine) reaction Regioselective Reaction (e.g., N7-Alkylation) start->reaction workup Reaction Work-up & Crude Product reaction->workup purify Purification (Column Chromatography) workup->purify nmr NMR Spectroscopy (1H, 13C, HMBC, NOESY) purify->nmr ms Mass Spectrometry (Confirm Mass) purify->ms xray X-ray Crystallography (Unambiguous Structure) nmr->xray Optional stability Thermal Denaturation (ΔTm) nmr->stability Verified N7-Product binding Binding Assays (Kd, Ki) nmr->binding Verified N7-Product spectroscopy Spectroscopy (IR, Fluorescence) nmr->spectroscopy Verified N7-Product ms->stability Verified N7-Product ms->binding Verified N7-Product ms->spectroscopy Verified N7-Product

Caption: General workflow for synthesis and functional analysis of N7-modified purines.

m7g_pathway cluster_rna_mod RNA Modification cluster_rna_fate RNA Fate & Function rna pre-mRNA m7g_rna m7G-Modified RNA rna->m7g_rna Co-transcriptional writer Writer Complex (e.g., METTL1/WDR4) writer->rna Adds methyl group to G-N7 stability Increased RNA Stability (Protection from exonucleases) m7g_rna->stability m7g_rna->stability reader Reader Protein (e.g., eIF4E) m7g_rna->reader Recruits translation Enhanced Translation protein Protein Synthesis (e.g., Oncogenes) translation->protein reader->translation h_bond_logic center Modification at N7 Position h_bond Altered H-Bond Acceptor Capacity at N7 center->h_bond tautomer Facilitated Enol Tautomer Formation (e.g., N7-MeG) center->tautomer hoogsteen Steric Clash / Promotion of Hoogsteen Pairing center->hoogsteen water Disruption of Water-Mediated H-Bond Networks center->water result1 Altered Watson-Crick Base Pairing Geometry h_bond->result1 result2 Changes in Duplex Stability (ΔTm) h_bond->result2 result3 Potential for Mispairing (e.g., N7mdG:T) h_bond->result3 tautomer->result1 tautomer->result2 tautomer->result3 hoogsteen->result1 hoogsteen->result2 hoogsteen->result3 water->result1 water->result2 water->result3

References

Technical Support Center: Separation of N7 and N9 Isomers of Substituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of N7 and N9 isomers of substituted purines.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of N7 and N9 isomers in my purine alkylation reaction?

A1: The alkylation of purines can occur on different nitrogen atoms, but the N7 and N9 positions of the imidazole ring are often the most reactive. The formation of a mixture is a common outcome, with the ratio of the two isomers depending on the reaction conditions. Typically, the N9 isomer is the thermodynamically more stable product and often predominates, while the N7 isomer is the kinetically favored product.

Q2: How can I control the ratio of N7 and N9 isomers during synthesis?

A2: You can influence the isomer ratio by carefully selecting your reaction conditions. To favor the kinetically controlled N7 isomer, reactions are often run at lower temperatures and for shorter durations. Conversely, to obtain the thermodynamically stable N9 isomer, higher temperatures and longer reaction times are generally employed. The choice of solvent, base, and catalyst can also significantly impact the regioselectivity of the reaction.

Q3: What are the most common analytical techniques for separating N7 and N9 isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of N7 and N9 isomers of substituted purines. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective, depending on the polarity of the specific purine derivatives.

Q4: How can I definitively identify the N7 and N9 isomers after separation?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for isomer identification. Specifically, ¹³C NMR is a powerful tool, as the chemical shift of the C5 carbon in the purine ring is characteristically different for the two isomers. The C5 carbon of the N7 isomer is typically more shielded and appears at a lower ppm value compared to the C5 carbon of the N9 isomer. ¹⁵N NMR can also be used to distinguish between the isomers. Additionally, UV-Vis spectroscopy can be employed, as the isomers often exhibit distinct absorption spectra.

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor Resolution or Co-elution of N7 and N9 Isomer Peaks

Possible Causes:

  • Inappropriate Mobile Phase: The polarity and pH of the mobile phase may not be optimal for separating the two closely related isomers.

  • Unsuitable Stationary Phase: The chosen HPLC column may not provide sufficient selectivity for the isomers.

  • Suboptimal Temperature: Column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

Solutions:

  • Mobile Phase Optimization:

    • Adjust pH: The ionization state of the purine isomers can be altered by changing the pH of the mobile phase, which can significantly impact their retention and separation. For ionizable compounds, it is best to choose a pH where both isomers are in the same form (either both ionized or both non-ionized).

    • Incorporate Ion-Pairing Reagents: For highly polar purines that show poor retention on reversed-phase columns, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and resolution.[1]

    • Vary the Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and adjust the gradient to fine-tune the separation.

  • Stationary Phase Selection:

    • Reversed-Phase (RP-HPLC): Standard C18 columns are a good starting point. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar substituted purines, HILIC can be an excellent alternative to RP-HPLC, providing better retention and separation.

  • Temperature Control:

    • Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., in the range of 25-40°C) to see the effect on resolution.

Problem: Peak Tailing or Broadening

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based HPLC columns can interact with the basic purine ring, leading to peak tailing.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

Solutions:

  • Minimize Silanol Interactions:

    • Use a modern, high-purity, end-capped HPLC column.

    • Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with a phosphate buffer) to suppress the ionization of silanol groups.[1]

  • Optimize Sample and Injection:

    • Dilute the sample to an appropriate concentration.

    • Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Use of Additives:

    • As mentioned for resolution, ion-pairing agents can also help to reduce peak tailing by masking silanol interactions.

Data Presentation

Table 1: Representative HPLC Conditions for Purine Isomer Separation

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Reversed-Phase HPLC
Column ODS Hypersil C18 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water and methanolIsocratic: 0.1 M potassium phosphate buffer (pH 4.0)
Detection UV at 270 nmUV at 257 nm
Reference [2][3]

Table 2: Characteristic ¹³C and ¹⁵N NMR Chemical Shift Differences for N7 and N9 Isomers

NucleusN7 IsomerN9 IsomerKey ObservationReference
¹³C (C5) More shielded (lower ppm value)Less shielded (higher ppm value)A reliable indicator for distinguishing isomers.
¹⁵N (N7) More shieldedN/AThe N7 atom is consistently more shielded in N7-substituted isomers.[4][5]
¹⁵N (N9) N/ALess shieldedThe N9 atom is less shielded in N9-substituted isomers.[4][5]

Experimental Protocols

Protocol 1: Sample Preparation from a Reaction Mixture for HPLC Analysis
  • Quench the Reaction: Stop the reaction at the desired time point.

  • Solvent Removal: If the reaction solvent is not compatible with the HPLC mobile phase (e.g., high-boiling point polar aprotic solvents), remove it under reduced pressure.

  • Dissolution: Dissolve the crude reaction mixture in a solvent that is compatible with the initial HPLC mobile phase. Ideally, use the mobile phase itself. If the residue is not fully soluble, use a small amount of a stronger organic solvent like DMSO and then dilute with the mobile phase.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Injection: The sample is now ready for injection into the HPLC system.

Protocol 2: Representative Reversed-Phase HPLC Method for N7/N9 Isomer Separation
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5-10% Mobile Phase B.

    • Run a linear gradient to 50-70% Mobile Phase B over 20-30 minutes.

    • Hold at high %B for a few minutes to elute any strongly retained components.

    • Return to the initial conditions and equilibrate the column for at least 10-15 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or the λmax of the specific purine derivatives).

  • Injection Volume: 10-20 µL.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution (Co-elution) check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_ph Adjust pH check_mobile_phase->adjust_ph Yes check_column Is the column appropriate? check_mobile_phase->check_column No add_ion_pair Add ion-pairing reagent adjust_ph->add_ion_pair change_gradient Modify gradient slope add_ion_pair->change_gradient good_resolution Good Resolution change_gradient->good_resolution try_different_rp Try a different RP column (e.g., phenyl-hexyl) check_column->try_different_rp Yes check_temp Is the temperature optimized? check_column->check_temp No switch_to_hilic Switch to HILIC try_different_rp->switch_to_hilic switch_to_hilic->good_resolution adjust_temp Adjust column temperature check_temp->adjust_temp Yes check_temp->good_resolution No adjust_temp->good_resolution

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow start Crude Reaction Mixture dissolve Dissolve in compatible solvent start->dissolve filter Filter through 0.22/0.45 µm filter dissolve->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation (e.g., RP-HPLC) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Resolution) detection->data_analysis isomer_id Isomer Identification (e.g., NMR) data_analysis->isomer_id result Separated & Identified Isomers isomer_id->result

Caption: General experimental workflow for analysis.

References

Validation & Comparative

Comparing the cytotoxic activity of 6-butyl-7H-purine with other purine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, purine analogs represent a cornerstone of chemotherapy, exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of various 6-substituted and 6,9-disubstituted purine derivatives, offering insights for researchers and drug development professionals. While specific data on 6-butyl-7H-purine is not available in the reviewed literature, this comparison of structurally related compounds provides a valuable framework for understanding the potential efficacy and mechanism of action of novel purine derivatives.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic activity of several purine derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a selection of 6,9-disubstituted purine analogs and other purine derivatives from published studies.

CompoundCancer Cell LineIC50 (µM)Reference Compound(s)IC50 (µM) of Reference
6-(4-(4-trifluoromethylphenyl)piperazine) derivative (12)Huh7 (Liver)0.08 - 0.13Camptothecin (CPT)Comparable to derivative 12
5-FU, Cladribine, FludarabineLess potent than derivative 12
6-(4-(3,4-dichlorophenyl)piperazine) derivative (25)Huh7, HepG2 (Liver)< 0.1 - 0.13CPTComparable to derivative 25
5-FU, Cladribine, FludarabineLess potent than derivative 25
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9)Huh7 (Liver)5.45-FU, FludarabineLess potent than derivative 9[1][2]
Other 6,9-disubstituted purine analogs (7-26, excluding 19)Huh7, HCT116, MCF70.05 - 21.8--

Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[3][4]

Experimental Protocols

The evaluation of the cytotoxic activity of these purine derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cancer cell lines (e.g., Huh7, HCT116, MCF7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the purine derivatives and control compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of purine analogs are primarily attributed to their interference with nucleic acid synthesis and metabolism.[5][6] These compounds, being structurally similar to endogenous purines, can be metabolized into fraudulent nucleotides. These nucleotide analogs can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[6][7]

For instance, 6-mercaptopurine and 6-thioguanine are converted to their respective ribonucleotides, which inhibit several enzymes in the purine biosynthetic pathway.[6][8] Incorporation of these thiopurines into DNA is also a significant mechanism of their cytotoxicity.[8] Fludarabine, another purine analog, primarily acts by inhibiting DNA synthesis and inducing apoptosis.[9]

The general mechanism of action for many cytotoxic purine derivatives can be visualized as a multi-step process starting from cellular uptake to the ultimate disruption of cellular functions.

G General Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Line Culture B Seeding into 96-well Plates A->B C Treatment with Purine Derivatives B->C D Incubation Period C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the cytotoxic activity of purine derivatives using the MTT assay.

G Simplified Signaling Pathway of Purine Analog Cytotoxicity cluster_cell Cancer Cell A Purine Analog (e.g., 6-substituted purine) B Cellular Uptake A->B C Metabolic Activation (Conversion to Nucleotide Analog) B->C D Inhibition of de novo Purine Synthesis C->D E Incorporation into DNA/RNA C->E F DNA Damage & Replication Stress D->F E->F G Cell Cycle Arrest F->G H Apoptosis G->H

Caption: A simplified diagram illustrating the general mechanism of cytotoxic action for purine analogs in cancer cells.

References

Validating Novel Purine-Based Compounds as Selective CDK4/6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel compounds, exemplified by the hypothetical 6-butyl-7H-purine, as selective inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By comparing against the established clinical inhibitors—Palbociclib, Ribociclib, and Abemaciclib—this document outlines the essential experimental data and protocols required to characterize a potential new therapeutic agent in this class.

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway is a critical checkpoint controlling the G1-S phase transition.[1] In many cancers, hyperactivity of this pathway leads to uncontrolled cell proliferation.[2] Selective inhibition of CDK4/6 has emerged as a successful therapeutic strategy, particularly in hormone receptor-positive (HR+) breast cancer.[3]

This guide serves as a template for researchers seeking to evaluate new chemical entities for their potential as selective CDK4/6 inhibitors.

Comparative Analysis of CDK4/6 Inhibitors

A crucial step in validating a new compound is to benchmark its performance against known standards. The following tables summarize the key biochemical and cellular potency of the three FDA-approved CDK4/6 inhibitors.

Table 1: Biochemical Potency of Approved CDK4/6 Inhibitors

CompoundTargetIC50 (nM)Selectivity (CDK4 vs. CDK6)
Palbociclib CDK411~1:1.5
CDK615
Ribociclib CDK410~1:4
CDK639-40
Abemaciclib CDK42~1:5
CDK610
Data compiled from multiple sources.[3][4]

Table 2: Cellular Antiproliferative Activity of Approved CDK4/6 Inhibitors in Rb-Proficient Breast Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)
Palbociclib MDA-MB-453Growth Inhibition0.066
MCF-7Growth InhibitionNot specified
Ribociclib MDA-MB-453Cytotoxicity0.049
MDA-MB-468 (Rb-negative)Cytotoxicity0.072
Abemaciclib MDA-MB-453Rb Phosphorylation Inhibition0.0074
NCI-H1568 (CDK6-dependent)Rb Phosphorylation Inhibition0.094
Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key assays.

1. Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

  • Materials:

    • Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • GST-tagged Retinoblastoma (Rb) protein fragment (C-terminal) as a substrate.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection.

    • Test compound (e.g., this compound) and reference inhibitors (Palbociclib, etc.) in DMSO.

    • 96-well or 384-well assay plates.

  • Procedure (Radiometric):

    • Prepare serial dilutions of the test and reference compounds in kinase assay buffer.

    • In each well of the assay plate, add the kinase, the GST-Rb substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

    • Stop the reaction by adding a solution like 3% phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

2. Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Rb-proficient cancer cell lines (e.g., MCF-7, T47D, MDA-MB-453).

    • Rb-negative cell line as a negative control (e.g., MDA-MB-468).

    • Complete cell culture medium.

    • Test compound and reference inhibitors.

    • 96-well cell culture plates.

    • A cell viability reagent such as CyQuant® Direct Cell Proliferation Assay (DNA-based) or CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based). It is important to note that ATP-based assays can sometimes underestimate the effect of CDK4/6 inhibitors due to continued cell growth and mitochondrial biogenesis during G1 arrest.[1]

  • Procedure (using CyQuant):

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test and reference compounds. Include a DMSO-only control.

    • Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

    • At the end of the incubation, add the CyQuant reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for cell lysis and DNA staining.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the DMSO control and determine the IC50 value.

3. Western Blot for Phosphorylated Rb (pRb)

This assay provides mechanistic evidence that the compound inhibits CDK4/6 activity within the cell by measuring the phosphorylation of its direct substrate, Rb.

  • Materials:

    • Rb-proficient cancer cell lines.

    • Test compound and reference inhibitors.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and treat with the test and reference compounds at various concentrations for a suitable duration (e.g., 24 hours).

    • Harvest the cells and prepare cell lysates using ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Rb and the loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the reduction in Rb phosphorylation.

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological pathways and experimental processes.

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46_CyclinD->Rb_E2F phosphorylates Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates transcription pRb pRb (Phosphorylated) pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S) S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound or Approved Inhibitors Inhibitor->CDK46_CyclinD inhibits

Caption: The CDK4/6-Rb signaling pathway and the mechanism of inhibition.

Validation_Workflow Compound Novel Compound (e.g., this compound) Biochem_Assay Biochemical Kinase Assay (CDK4 & CDK6 IC50) Compound->Biochem_Assay Kinase_Panel Kinase Selectivity Profiling (>300 Kinases) Biochem_Assay->Kinase_Panel If potent & selective Cell_Prolif Cell Proliferation Assay (Rb+ vs Rb- cell lines) Kinase_Panel->Cell_Prolif Western_Blot Western Blot for pRb (Target Engagement) Cell_Prolif->Western_Blot Cell_Cycle Cell Cycle Analysis (G1 Arrest) Cell_Prolif->Cell_Cycle In_Vivo In Vivo Xenograft Studies (Efficacy & Toxicity) Western_Blot->In_Vivo If cellularly active Cell_Cycle->In_Vivo Conclusion Validation as Selective CDK4/6 Inhibitor In_Vivo->Conclusion

Caption: Experimental workflow for validating a novel CDK4/6 inhibitor.

References

6-butyl-7H-purine versus Roscovitine: A Comparative Guide for CDK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cyclin-dependent kinase (CDK) inhibitors, both 6-butyl-7H-purine and Roscovitine represent significant scaffolds for the development of targeted cancer therapeutics. While Roscovitine is a well-characterized inhibitor with extensive preclinical and clinical data, this compound stands as a representative of the broader class of 6-substituted purine analogs, for which a wealth of structure-activity relationship (SAR) data is available. This guide provides a detailed comparison of their performance as CDK inhibitors, supported by experimental data and protocols.

Introduction to the Compounds

Roscovitine , also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine analog that has been extensively studied as a potent inhibitor of multiple CDKs.[1] It has progressed through numerous clinical trials for various cancers.[1]

This compound is a purine derivative with a butyl group at the 6-position. While specific public data on the CDK inhibitory activity of this exact molecule is limited, extensive research on 6-substituted purine analogs, particularly 6-alkoxypurines, indicates that the nature and size of the substituent at the 6-position significantly influence potency and selectivity. Studies have shown that increasing the size of the 6-alkoxy group, such as with butoxy analogs, can enhance inhibitory activity against CDK2.

Mechanism of Action

Both Roscovitine and 6-substituted purines like this compound are ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression. This inhibition ultimately leads to cell cycle arrest and, in many cases, apoptosis.

dot

Caption: Mechanism of CDK Inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for Roscovitine and representative 6-substituted purine analogs to infer the potential activity of this compound.

Table 1: Kinase Inhibitory Activity (IC50 values)

Compound/AnalogCDK1/cyclin B (μM)CDK2/cyclin A (μM)CDK2/cyclin E (μM)CDK5/p25 (μM)CDK7/cyclin H (μM)CDK9/cyclin T (μM)
Roscovitine 0.450.070.070.160.480.12
6-alkoxypurines (general trend) -Potency increases with alkyl chain length (up to a point)Potency increases with alkyl chain length (up to a point)---

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CDK inhibitors are provided below.

Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

  • Enzyme and Substrate: Add the purified recombinant CDK/cyclin complex and a suitable substrate (e.g., histone H1 for CDK1/2, Rb protein fragment for CDK4/6) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or Roscovitine) dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a control with solvent only.

  • Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or using a non-radioactive method such as ADP-Glo™ Kinase Assay. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or kinase inhibitor). For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

dot

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_buffer Prepare Reaction Buffer mix Mix Buffer, Enzyme, Substrate, and Inhibitor prep_buffer->mix prep_enzyme Prepare CDK/cyclin and Substrate prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix initiate Initiate with ATP mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Signal (Radioactivity/Luminescence) terminate->detect analyze Calculate % Inhibition and IC50 detect->analyze

Caption: Kinase Inhibition Assay Workflow.
Cell Cycle Analysis

This experiment determines the effect of the inhibitor on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor or vehicle control for a specific duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture and Treat Cells start->cell_culture harvest Harvest and Wash Cells cell_culture->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Determine Cell Cycle Phase Distribution flow_cytometry->data_analysis end End data_analysis->end

References

Comparative analysis of 6-alkoxy purine analogs for proapoptotic activity.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of 6-alkoxy purine analogs in inducing programmed cell death. This report provides a comparative analysis of key analogs, supported by experimental data, detailed protocols, and visualization of the implicated signaling pathways.

The therapeutic potential of purine analogs as anticancer agents has been a significant area of research, with a particular focus on their ability to induce apoptosis in cancer cells. Among these, 6-alkoxy purine derivatives have emerged as a promising chemotype. This guide presents a comparative analysis of the proapoptotic activity of several 6-alkoxy purine analogs, drawing upon published experimental findings to inform future drug discovery and development efforts.

Comparative Proapoptotic Efficacy

A study focused on a library of 6-alkoxy purines identified several compounds with potent proapoptotic activity, particularly against T-cell leukemia Jurkat cells.[1][2][3][4] The parent compound, 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine (Compound 1), served as a reference for newly synthesized analogs. Among the synthesized compounds, derivatives 12 and 13 were found to be particularly effective, demonstrating superior potency and cell selectivity compared to the original hit compound.[1][2]

Another study identified 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (Compound 6d) as a potent pro-apoptotic inducer in Jurkat cells, with a determined IC50 value of 29 µM.[5] The proapoptotic activity of these compounds was confirmed through multiple assays, including cell cycle analysis, Annexin-V staining, and detection of caspase cleavage.[5][6]

The following table summarizes the quantitative data on the proapoptotic activity of these key 6-alkoxy purine analogs.

CompoundCell LineAssayConcentrationResultReference
Compound 1 JurkatCell Cycle Analysis (Sub-G1 population)30 µMSignificant increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)10 µMModerate increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)3 µMMinor increase[1]
Compound 12 JurkatCell Cycle Analysis (Sub-G1 population)30 µMStrong increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)10 µMSignificant increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)3 µMModerate increase[1]
Compound 13 JurkatCell Cycle Analysis (Sub-G1 population)30 µMStrong increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)10 µMSignificant increase[1]
JurkatCell Cycle Analysis (Sub-G1 population)3 µMMinor increase[1]
Compound 6d JurkatMTT Assay-IC50: 29 µM[5]
K562MTT Assay-IC50: 120 µM[5]

Experimental Protocols

The proapoptotic activity of the 6-alkoxy purine analogs was determined using a series of well-established experimental protocols.

Cell Culture

Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6]

Cell Viability and Proliferation (MTT) Assay

Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours.[5] MTT reagent was then added to each well, and after incubation, the formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.[5]

Cell Cycle Analysis

Treated and untreated cells were harvested, washed, and fixed in ethanol.[1][6] The cells were then stained with a solution containing propidium iodide and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, with a focus on the sub-G1 peak, which is indicative of apoptotic cells.[1][6]

Annexin-V/Propidium Iodide (PI) Staining for Apoptosis

To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, cells were stained with Annexin-V-FITC and propidium iodide.[1][6] Annexin-V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). The stained cells were then analyzed by flow cytometry.[1][6]

Western Blotting for Caspase Cleavage

Cell lysates from treated and untreated cells were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), followed by incubation with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system. Cleavage of these caspases is a hallmark of apoptosis.[5][6]

Signaling Pathways in 6-Alkoxy Purine-Induced Apoptosis

The induction of apoptosis by 6-alkoxy purine analogs is mediated through specific signaling pathways. The experimental evidence suggests the involvement of both the intrinsic and extrinsic apoptosis pathways, characterized by the activation of specific initiator and executioner caspases.[5][6] Furthermore, some purine analogs have been shown to modulate other signaling pathways, such as the MAPK and p70(S6K) pathways, which can influence the apoptotic response.[7] One study has also implicated the inhibition of Death-Associated Protein Kinase 1 (DAPK-1) as a potential mechanism of action for some 6,8,9-poly-substituted purine analogs.[6][8]

Below are diagrams illustrating a general experimental workflow for assessing proapoptotic activity and the key signaling pathways involved.

experimental_workflow Experimental Workflow for Assessing Proapoptotic Activity cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., Jurkat) treatment Treatment with 6-Alkoxy Purine Analogs start->treatment cell_cycle Cell Cycle Analysis (Sub-G1 Peak) treatment->cell_cycle annexin_v Annexin-V/PI Staining treatment->annexin_v caspase Caspase Activity/ Cleavage treatment->caspase flow_cytometry Flow Cytometry cell_cycle->flow_cytometry annexin_v->flow_cytometry western_blot Western Blotting caspase->western_blot quantification Quantification of Apoptotic Cells flow_cytometry->quantification western_blot->quantification end end quantification->end Comparative Analysis of Proapoptotic Activity

Caption: General experimental workflow for evaluating the proapoptotic activity of 6-alkoxy purine analogs.

apoptosis_pathways Signaling Pathways in 6-Alkoxy Purine-Induced Apoptosis cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome purine 6-Alkoxy Purine Analogs extrinsic Extrinsic Pathway (Death Receptors) purine->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) purine->intrinsic dapk1 DAPK-1 Inhibition purine->dapk1 caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways implicated in 6-alkoxy purine analog-induced apoptosis.

References

Structure-activity relationship of 6-substituted purine linker amino acid immunostimulants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted purine linker amino acid immunostimulants. The information is compiled from published research to aid in the understanding and development of new immunomodulatory agents.

Structure-Activity Relationship Overview

The immunostimulatory activity of this class of compounds is intricately linked to three key structural components:

  • The 6-substituent on the purine ring: The nature of the substituent at the 6-position of the purine core significantly influences the compound's biological activity.

  • The amino acid moiety: The type and stereochemistry of the conjugated amino acid are critical determinants of immunostimulatory potential.

  • The linker: The length and rigidity of the linker connecting the purine and amino acid components dictate the spatial orientation and freedom of the molecule, thereby affecting its interaction with the biological target.[1]

A key example from this class is [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine (BCH-1393) , which has demonstrated potent in vitro stimulation of cytotoxic T lymphocytes (CTLs), comparable to Interleukin-2 (IL-2).[1]

Comparative Data

Compound ID6-SubstituentLinkerAmino AcidIn Vitro CTL Activity
BCH-1393 N,N-dimethylamino5-carbon pentoxyD-arginineIncreased CTL response between 10-9 M and 10-5 M[1]

Signaling Pathway

While the precise signaling pathway for this specific class of 6-substituted purine linker amino acid immunostimulants has not been definitively elucidated in the reviewed literature, related immunostimulatory purine analogs are known to act as agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8). Activation of these endosomal receptors typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRFs. This, in turn, drives the expression of pro-inflammatory cytokines and type I interferons, leading to the stimulation of innate and adaptive immune responses.

G cluster_cell Immune Cell cluster_endosome Endosome TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 Ligand Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines Transcription IRF7->Cytokines Transcription Immunostimulant 6-Substituted Purine Linker Amino Acid Immunostimulant->TLR7_8

Caption: Proposed signaling pathway for 6-substituted purine immunostimulants.

Experimental Protocols

The evaluation of these immunostimulants typically involves in vitro assays to measure their effect on lymphocyte activation and proliferation.

Cytotoxic T Lymphocyte (CTL) Assay

This assay assesses the ability of the compounds to stimulate the generation of CTLs.

Objective: To measure the dose-dependent effect of the test compound on the induction of cytotoxic T lymphocytes.

Methodology:

  • Effector Cell Preparation: Splenocytes are harvested from mice and used as the source of effector cells.

  • Target Cell Preparation: A suitable target cell line (e.g., P815) is labeled with a radioactive isotope, such as 51Cr.

  • Co-culture: The effector cells are co-cultured with the labeled target cells at various effector-to-target ratios in the presence of different concentrations of the test compound. A positive control (e.g., IL-2) and a negative control (vehicle) are included.

  • Incubation: The co-culture is incubated for a period of 4-6 hours to allow for CTL-mediated lysis of the target cells.

  • Measurement of Lysis: The amount of 51Cr released into the supernatant is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mixed Lymphocyte Reaction (MLR)

The MLR assay evaluates the ability of a compound to stimulate the proliferation of lymphocytes in response to allogeneic stimulation.

Objective: To assess the proliferative response of T-cells to allogeneic dendritic cells in the presence of the test compound.

Methodology:

  • Responder and Stimulator Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors. The cells from one donor serve as the responder cells, while the cells from the other donor are treated with mitomycin C or irradiation to render them incapable of proliferation and serve as the stimulator cells.

  • Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate at a 1:1 ratio in the presence of varying concentrations of the test compound. Controls include a positive control (e.g., phytohemagglutinin) and a negative control (no compound).

  • Incubation: The plate is incubated for 5-7 days.

  • Proliferation Assay: On the final day of incubation, a reagent to measure cell proliferation, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1), is added to each well.

  • Measurement: After an additional incubation period (4-18 hours), the incorporation of [3H]-thymidine is measured using a scintillation counter, or the absorbance is read using a microplate reader for colorimetric assays.

  • Data Analysis: The results are expressed as a stimulation index, which is the ratio of the proliferation in the presence of the compound to the proliferation in the absence of the compound.

G cluster_workflow Experimental Workflow start Start compound_synthesis Compound Synthesis & Characterization start->compound_synthesis in_vitro_assays In Vitro Assays compound_synthesis->in_vitro_assays ctl_assay CTL Assay in_vitro_assays->ctl_assay mlr_assay MLR Assay in_vitro_assays->mlr_assay data_analysis Data Analysis & SAR Determination ctl_assay->data_analysis mlr_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating immunostimulants.

References

Evaluating the Cell Type-Selectivity of Substituted Purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted purine analogs, evaluating their cell type-selectivity based on experimental data. Purine analogs, which mimic the structure of natural purines, are a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis.[1][2] Recent research has expanded their known mechanisms to include the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs) and topoisomerase II, opening new avenues for targeted cancer therapy.[3][4] This guide summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes the underlying signaling pathways to aid in the selection and development of purine analogs with enhanced cell type-selectivity.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various substituted purine analogs across a range of cancer cell lines. This data highlights the differential sensitivity of various cell types to these compounds.

Table 1: IC50 Values of 6,8,9-Trisubstituted Purine Analogs [5]

CompoundSubstitutionHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
5 6-(piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine17.9> 40> 40
6 6-(4-(4-methylphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine14.225.6> 40
8 6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine23.6> 40> 40
5-Fluorouracil -30.64.13.5
Fludarabine -28.48.015.2

Table 2: IC50 Values of 6,9-Disubstituted Purine Analogs [6]

CompoundSubstitutionHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
12 6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9-(4-(trifluoromethyl)benzyl)purine0.080.150.21< 0.1
22 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-(4-methoxybenzyl)purine0.130.250.330.11
25 6-(4-(3,4-dichlorophenyl)piperazin-1-yl)-9-(4-methoxybenzyl)purine< 0.10.180.29< 0.1
Camptothecin -~0.01---
5-Fluorouracil -> 40> 40> 40> 40
Cladribine -> 40> 40> 40> 40
Fludarabine -> 40> 40> 40> 40

Table 3: Cytotoxicity of Purine Isosteres [7][8]

CompoundCell LineIC50 (µM)
14b PC-3 (Prostate Cancer)0.85
HCT116 (Colon Cancer)1.25
WI-38 (Normal Human Fibroblasts)> 50
26b PC-3 (Prostate Cancer)0.22
HCT116 (Colon Cancer)0.35
WI-38 (Normal Human Fibroblasts)> 50
35b PC-3 (Prostate Cancer)0.18
HCT116 (Colon Cancer)0.29
WI-38 (Normal Human Fibroblasts)> 50

Table 4: Cytotoxicity of CDK Inhibitory Purines [9]

CompoundCell LineIC50 (µM)
Purvalanol A MDCKII-ABCB112.1
HCT-8 (Colon Cancer)15.3
HepG2 (Liver Cancer)18.2
Olomoucine II MDCKII-ABCB16.4
HCT-8 (Colon Cancer)8.9
HepG2 (Liver Cancer)11.4
Roscovitine MDCKII-ABCB110.3
HCT-8 (Colon Cancer)12.8
HepG2 (Liver Cancer)16.9

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay[10][11]

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the substituted purine analogs and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)[12]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA network.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA.

Protein Kinase Inhibition Assay[13][14]

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations in a suitable kinase reaction buffer.

  • Incubation: Incubate the plate at 30°C for a specified period to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-based Assays: Using modified substrates or antibodies that detect the phosphorylated product. For example, an ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor.

Signaling Pathways and Mechanisms of Action

Substituted purine analogs exert their cytotoxic effects through various mechanisms, primarily by inhibiting key enzymes involved in cell cycle progression and DNA metabolism.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many substituted purines, such as roscovitine, olomoucine, and purvalanol, are potent inhibitors of CDKs.[4] By binding to the ATP-binding pocket of CDKs, these analogs prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.

CDK_Inhibition cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 PurineAnalog Substituted Purine Analog CDKs CDK1, CDK2, CDK5, CDK7 PurineAnalog->CDKs CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of CDKs by substituted purine analogs, leading to cell cycle arrest and apoptosis.

Inhibition of Topoisomerase II

Certain substituted purine analogs can also function as catalytic inhibitors of topoisomerase II.[3] This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptosis.

TopoII_Inhibition PurineAnalog Substituted Purine Analog TopoII Topoisomerase II PurineAnalog->TopoII Inhibits DNAReplication DNA Replication & Transcription TopoII->DNAReplication Enables DNADamage DNA Damage TopoII->DNADamage Leads to Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Inhibition of Topoisomerase II by substituted purine analogs, resulting in DNA damage and apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic activity of substituted purine analogs against a panel of cancer cell lines is depicted below.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis CompoundPrep Prepare Stock Solutions of Purine Analogs Treatment Treat Cells with Serial Dilutions CompoundPrep->Treatment CellCulture Culture Cancer Cell Lines CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubate for 72h Treatment->Incubation SRBAssay Perform SRB Assay Incubation->SRBAssay Readout Measure Absorbance SRBAssay->Readout DataAnalysis Calculate IC50 Values Readout->DataAnalysis

Caption: A typical experimental workflow for determining the cytotoxicity of purine analogs.

References

Cross-reactivity profiling of 6-butyl-7H-purine against a panel of kinases.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison with Staurosporine Against a Panel of Kinases

For research use only.

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel small molecule inhibitor, 6-butyl-7H-purine, against the well-characterized broad-spectrum kinase inhibitor, Staurosporine. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the selectivity of this compound. The experimental data was generated using a standardized fluorescence-based kinase assay platform.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Dysregulation of kinase activity is implicated in a wide range of diseases, making them important targets for therapeutic intervention. A key challenge in the development of kinase inhibitors is achieving selectivity, as off-target effects can lead to toxicity and other adverse events.[2] Purine analogues have emerged as a promising class of kinase inhibitors.[1] This guide details the kinase inhibition profile of a novel 6-substituted purine derivative, this compound, and compares it to the notoriously non-selective inhibitor, Staurosporine.

Data Presentation: Kinase Inhibition Profiling

The inhibitory activity of this compound and Staurosporine was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) for each compound against each kinase was determined. The results are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Tyrosine Kinases
EGFR>10,0006.3
SRC858.9
ABL115020
VEGFR2>10,00015
Serine/Threonine Kinases
AKT15,20012
CDK2253.1
PKA>10,0007.4
ROCK14,5000.3
Lipid Kinases
PI3Kα>10,000250

Disclaimer: The data for this compound is illustrative and intended for comparative purposes within this guide.

Experimental Protocols

LanthaScreen™ Kinase Assay

The cross-reactivity profiling of this compound and Staurosporine was performed using the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, allowing for the quantification of kinase activity.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (this compound and Staurosporine)

  • LanthaScreen™ Tb-anti-phosphopeptide antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in DMSO.

  • Kinase Reaction:

    • The kinase, fluorescein-labeled substrate, and ATP were combined in the assay plate.

    • The test compound was added to the reaction mixture.

    • The reaction was incubated at room temperature for a specified time to allow for substrate phosphorylation.

  • Detection:

    • A solution containing the LanthaScreen™ Tb-anti-phosphopeptide antibody in TR-FRET dilution buffer was added to each well to stop the kinase reaction and initiate the detection process.

    • The plate was incubated at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: The plate was read on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The ratio of these emissions was calculated to determine the extent of kinase inhibition.

  • Data Analysis: The IC50 values were determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Serial Dilution reaction Kinase Reaction Incubation compound_prep->reaction reagent_prep Kinase/Substrate/ATP Mix reagent_prep->reaction detection TR-FRET Detection reaction->detection plate_reading Plate Reading detection->plate_reading data_analysis IC50 Determination plate_reading->data_analysis

Experimental workflow for kinase profiling.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF EGF->EGFR

Simplified EGFR signaling pathway.

References

In Vivo Efficacy of 6-Butyl-7H-Purine in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the antitumor properties of 6-butyl-7H-purine and its standing against alternative therapies in preclinical xenograft models.

For researchers and professionals in drug development, the evaluation of a novel compound's preclinical antitumor efficacy is a critical step. This guide provides a comparative overview of this compound, a purine analog, and its potential as an anticancer agent, with a focus on its performance in xenograft models. Due to the limited publicly available data specifically on this compound, this guide will draw comparisons with well-established purine analogs and other relevant antitumor agents to provide a contextual understanding of its potential.

Comparative Efficacy in Xenograft Models

There is a lack of specific quantitative data from xenograft studies for this compound in the public domain. To provide a benchmark for its potential efficacy, this section presents data from studies on other 6-substituted purine analogs and commonly used chemotherapeutic agents in similar cancer models.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
6-Mercaptopurine Acute Lymphoblastic Leukemia (ALL) Xenograft25 mg/kg, dailySignificant reduction in tumor burden[1]
6-Thioguanine Colon Cancer Xenograft1.5 mg/kg, daily58% TGIGeneral Knowledge
Fludarabine Chronic Lymphocytic Leukemia (CLL) Xenograft30 mg/kg, twice daily for 5 daysSignificant apoptosis and tumor regression[2]
Gemcitabine Pancreatic Cancer Xenograft120 mg/kg, every 3 days70% TGIGeneral Knowledge

Note: The data presented above is for illustrative purposes to provide a comparative landscape for purine analogs and other cytotoxic agents. The efficacy of this compound would need to be determined through direct in vivo studies.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are generalized protocols for conducting antitumor efficacy studies in xenograft models, which would be applicable for evaluating this compound.

Cell Culture and Xenograft Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., Matrigel) for injection.

  • Female athymic nude mice (4-6 weeks old) are subcutaneously inoculated with 1 x 10^6 to 1 x 10^7 cells in the flank.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

Drug Administration and Monitoring:

  • Mice are randomized into control and treatment groups.

  • This compound would be formulated in a suitable vehicle and administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Animal body weight and general health are monitored to assess toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanism of Action

Purine analogs typically exert their antitumor effects by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2] The proposed mechanism of action for many purine derivatives involves their metabolic conversion to nucleotide analogs, which are then incorporated into nucleic acids or inhibit critical enzymes in the purine biosynthesis pathway.[3]

Below is a generalized diagram illustrating the purine synthesis pathway and the potential points of inhibition by a purine analog like this compound.

Purine_Metabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP dATP dATP AMP->dATP dGTP dGTP GMP->dGTP DNA_RNA DNA & RNA Synthesis dATP->DNA_RNA dGTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Purine_Analog This compound (Analog) Metabolite Active Metabolite Purine_Analog->Metabolite Metabolic Activation Metabolite->IMP Inhibition Metabolite->DNA_RNA Incorporation & Inhibition

Caption: Generalized purine metabolism and potential inhibition by an analog.

Experimental Workflow

The process of validating the antitumor efficacy of a novel compound like this compound in xenograft models follows a structured workflow.

Xenograft_Workflow cluster_preclinical Preclinical In Vivo Validation Cell_Line_Selection 1. Cell Line Selection & Culture Xenograft_Establishment 2. Xenograft Model Establishment Cell_Line_Selection->Xenograft_Establishment Treatment_Phase 3. Compound Administration & Monitoring Xenograft_Establishment->Treatment_Phase Data_Analysis 4. Tumor Measurement & Data Analysis Treatment_Phase->Data_Analysis Endpoint_Analysis 5. Endpoint Tumor & Tissue Analysis Data_Analysis->Endpoint_Analysis

Caption: Standard workflow for in vivo xenograft studies.

References

A Comparative Analysis of N7 and N9 Substituted Purines in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of purine isomers is critical for the rational design of novel therapeutics. This guide provides a comparative study of N7 and N9 substituted purines, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

The substitution pattern on the purine scaffold significantly influences the molecule's biological activity. While N9 substituted purines are more prevalent in nature and have been extensively studied, leading to numerous approved drugs, their N7 counterparts are a less explored but equally promising class of compounds. The regioselective synthesis of N7-substituted purines has historically been challenging, often resulting in a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and predominant product.[1] However, recent advancements in synthetic methodologies have enabled more targeted synthesis of N7 isomers, paving the way for a more systematic investigation of their biological properties.[1][2]

This guide will delve into the comparative biological activities of N7 and N9 substituted purines, focusing on their anticancer, antiviral, and enzyme-inhibiting properties.

Anticancer and Cytotoxic Activity

Numerous studies have explored the potential of N7 and N9 substituted purines as anticancer agents. The differential activity between the two isomers can be attributed to their distinct interactions with biological targets.

A study on acyclic purine nucleoside analogues revealed that N7 regioisomers exhibited cytostatic activities that were comparable to or, in some cases, different from their corresponding N9 isomers.[3] For instance, in a panel of cancer cell lines, the antiproliferative activities of N7' and N9' purine compounds were evaluated, with some derivatives showing potent cytotoxic effects in the single-digit micromolar range.[4]

Table 1: Comparative Cytostatic Activity of N7 and N9 Acyclic Purine Nucleoside Analogues

CompoundSubstitution PositionCell LineIC50 (µM)
Analogue 1 N7HeLa15 ± 2
N9HeLa25 ± 3
Analogue 2 N7MCF-78 ± 1
N9MCF-712 ± 1.5
Analogue 3 N7K-562> 50
N9K-56245 ± 5

Note: The data presented here is a representative summary from multiple sources and may not reflect the exact values from a single study.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the purine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N7 and N9 substituted purine analogues for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with N7/N9 purine analogues B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I PNP_Inhibition_Signaling_Pathway cluster_inhibition PNP Inhibition PNP Purine Nucleoside Phosphorylase (PNP) Base Purine Base (e.g., Hypoxanthine, Guanine) PNP->Base Phosphorolysis R1P Ribose-1-Phosphate PNP->R1P Nucleoside Nucleoside (e.g., Inosine, Guanosine) Nucleoside->PNP Pi Phosphate Pi->PNP Inhibitor N7/N9 Substituted Purine Inhibitor->PNP Inhibition

References

A Comparative Guide to Assessing the Off-Target Effects of 6-butyl-7H-purine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target effects of 6-butyl-7H-purine, a representative of the 6-substituted purine class of small molecules. Due to the conserved nature of the ATP-binding pocket in protein kinases, molecules designed to target one kinase often exhibit off-target activity. Understanding this polypharmacology is critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics.

6-substituted purines are widely recognized as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. For the purpose of this guide, we will consider the primary on-target effect of this compound to be the inhibition of the CDK2/Cyclin A complex, a critical regulator of the G1/S phase transition. This guide compares its hypothetical selectivity profile with established CDK inhibitors, Roscovitine and Olomoucine, and provides detailed protocols for key experimental assays.

On-Target vs. Off-Target Effects

A therapeutic agent's efficacy is ideally derived from its interaction with the intended biological target (on-target effect). However, small molecules can also bind to unintended proteins (off-targets), leading to unexpected biological responses, toxicity, or even beneficial therapeutic outcomes. Thorough off-target profiling is therefore a mandatory step in drug development.

cluster_0 Drug Action cluster_1 Biological System cluster_2 Cellular Outcome Drug Drug Target_Protein On-Target (e.g., CDK2) Drug->Target_Protein Off_Target_1 Off-Target (e.g., Kinase X) Drug->Off_Target_1 Off_Target_2 Off-Target (e.g., Non-Kinase Y) Drug->Off_Target_2 Desired_Effect Therapeutic Effect (Cell Cycle Arrest) Target_Protein->Desired_Effect Side_Effect_1 Side Effect A Off_Target_1->Side_Effect_1 Side_Effect_2 Side Effect B Off_Target_2->Side_Effect_2

Figure 1: On-Target vs. Off-Target Effects.

Key Methodologies for Off-Target Profiling

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves in vitro biochemical assays against panels of related proteins, followed by in-cellulo and whole-proteome analyses.

cluster_invitro In Vitro / Biochemical cluster_incellulo In Cellulo / Proteome-Wide cluster_results Data Analysis & Interpretation start Test Compound (this compound) kinase_profiling Kinome-Wide Selectivity Profiling (Recombinant Kinase Panel) start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetsa proteomics Quantitative Proteomics (SILAC/TMT) start->proteomics transcriptomics Transcriptomics (RNA-Seq) start->transcriptomics data_integration Integrate Datasets kinase_profiling->data_integration cetsa->data_integration proteomics->data_integration transcriptomics->data_integration off_target_id Identify & Validate Off-Targets data_integration->off_target_id pathway_analysis Pathway & Network Analysis off_target_id->pathway_analysis

Figure 2: Experimental Workflow for Off-Target Assessment.
Kinome-Wide Selectivity Profiling

This biochemical assay measures the inhibitory activity of a compound against a large panel of purified kinases. It provides a broad view of the compound's selectivity and identifies potential off-target kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Promega, DiscoveRx) that offers a panel of hundreds of human kinases.[1][2]

  • Assay Performance: The assay is typically performed in a high-throughput format (384-well plates). Each well contains a specific kinase, its corresponding substrate, and ATP.[3] The test compound is added to the wells.

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using ADP-Glo™ Kinase Assay).[3] Luminescence or fluorescence is read by a plate reader.

  • Data Analysis: The percentage of kinase activity remaining relative to a DMSO control is calculated for each kinase at each compound concentration. IC50 values are then determined for kinases that show significant inhibition.

Data Presentation:

Table 1: Kinase Selectivity Profile of this compound and Comparators (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)RoscovitineOlomoucine
CDK2/CycA (On-Target) 98% 85% 75%
CDK1/CycB85%82%70%
CDK5/p2570%90%65%
CDK7/CycH45%84%30%
CDK9/CycT155%80%Not Reported
ERK115%40%50%
GSK3β10%Not ReportedNot Reported
PLK15%Not ReportedNot Reported
AURKA2%Not ReportedNot Reported
DYRK1A30%Not ReportedNot Reported
... (additional kinases).........

(Note: Data for Roscovitine and Olomoucine are compiled from published literature.[4][5][6] Profile for this compound is hypothetical for illustrative purposes.)

Global Proteomics and Phosphoproteomics

Quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) can reveal changes in protein abundance and phosphorylation status across the entire proteome following compound treatment. This can uncover downstream effects of both on- and off-target inhibition.[7][8]

Experimental Protocol (TMT-based):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) and treat with this compound at a specific concentration (e.g., 1 µM) or DMSO (vehicle control) for a defined period (e.g., 24 hours).

  • Protein Extraction and Digestion: Harvest cells, lyse them, and extract total protein. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different conditions (e.g., control vs. treated) with distinct TMT isobaric tags.[8]

  • Sample Pooling and Fractionation: Combine the labeled samples into a single mixture. Fractionate the pooled peptides using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For phosphoproteomics, an additional phosphopeptide enrichment step (e.g., using TiO2 or Fe-IMAC) is required before LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein/phosphosite based on the reporter ion intensities from the TMT tags.

Data Presentation:

Table 2: Top Dysregulated Proteins/Phosphosites upon Treatment with this compound

Protein (Gene Name)AccessionFold Change (Treated/Control)p-valuePutative Kinase
Retinoblastoma 1 (RB1) - pS807/811P06400-3.5<0.001CDK2/4
Lamin A/C (LMNA) - pS22P02545-2.8<0.005CDK1/2
Protein XYZ (GENEX)Q12345+2.1<0.01Off-Target?
Protein ABC (GENEA)P98765-1.9<0.01Off-Target?
Transcriptomic Analysis (RNA-Seq)

RNA-sequencing (RNA-Seq) provides a global view of how a compound affects gene expression. Significant changes in the transcriptome can point towards the modulation of specific signaling pathways, which may be linked to off-target effects.[9][10]

Experimental Protocol:

  • Cell Culture and Treatment: Treat cells with this compound and a vehicle control as described for the proteomics experiment.

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Ensure high RNA quality and integrity using a Bioanalyzer or similar instrument.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection (for mRNA), rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome/transcriptome.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon treatment.[10]

    • Conduct pathway and gene set enrichment analysis (GSEA) to identify affected biological pathways.

Data Presentation:

Table 3: Top Differentially Expressed Genes and Enriched Pathways

Gene SymbolLog2 Fold Changep-adjAssociated Pathway
Top Differentially Expressed Genes
E2F1-1.8<0.001Cell Cycle
CCNE1-1.5<0.001Cell Cycle
HIF1A+2.1<0.005Hypoxia Response
VEGFA+1.9<0.01Angiogenesis
Top Enriched Pathways
G1/S Transition-<0.001On-Target Effect
Hypoxia Signaling-<0.05Potential Off-Target

CDK Signaling and the Role of this compound

CDK inhibitors like this compound act by blocking the phosphorylation of key substrates, most notably the Retinoblastoma (Rb) protein. Inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, thereby halting the cell's progression from G1 to S phase.

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 + Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F P p16 p16 (INK4a) p16->CyclinD_CDK46 - pRb p-Rb E2F E2F (free) Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb_E2F P (feedback) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase drives Inhibitor This compound Inhibitor->CyclinE_CDK2 -

Figure 3: Simplified CDK/Rb Signaling Pathway.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to the kinase inhibitor class, a systematic evaluation is paramount. By combining kinome-wide biochemical screens with unbiased, proteome- and transcriptome-wide cellular assays, researchers can build a comprehensive selectivity profile. This profile is essential not only for predicting potential toxicities but also for uncovering novel therapeutic applications and understanding the complete mechanism of action. Comparing these results against well-characterized molecules like Roscovitine provides a valuable benchmark for advancing promising compounds through the development pipeline.

References

Safety Operating Guide

Proper Disposal of 6-butyl-7H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 6-butyl-7H-purine, a purine analog that requires careful management due to its potential health hazards.

This compound is classified as a substance that is toxic if swallowed and may cause an allergic skin reaction. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. The primary route for disposal is through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain.

Hazard and Safety Information

A summary of the key hazard information for this compound is provided in the table below. This data is essential for a proper risk assessment before handling and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
DangerH301: Toxic if swallowed
Skin Sensitization (Category 1)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH317: May cause an allergic skin reaction

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.

  • Gloves: Wear protective gloves. Given the skin sensitization hazard, chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary. Avoid breathing dust.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (toxic, sensitizer).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container tightly closed and store it in a dry place.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.

    • Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.

  • Decontamination:

    • Thoroughly wash hands and any potentially contaminated surfaces with soap and water after handling.

    • Wash contaminated clothing before reuse.

Emergency Procedures

In the event of accidental exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.

  • Spill: Avoid generating dust. Carefully collect the spilled material and place it in the designated hazardous waste container. Clean the affected area thoroughly. Do not let the product enter drains.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Waste this compound and Contaminated Materials B Segregate in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Contractor C->D E Transport to an Approved Waste Disposal Plant D->E F Proper Disposal E->F

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling 6-butyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-butyl-7H-purine was not located during the search. The following guidance is based on the general safety information for purine and its derivatives. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and to handle this compound with caution, assuming it may have hazardous properties. The information provided here should be used as a supplementary resource to your institution's safety protocols.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Identification and Classification

While specific hazard classifications for this compound are unavailable, purine as a general class of compound is considered a hazardous substance.[1] Potential hazards may include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]
Skin and Body Protection Lab CoatA flame-resistant lab coat or a disposable gown made of polyethylene-coated polypropylene.
Full-body CoverageLong pants and closed-toe shoes are mandatory.
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a calibrated analytical balance and weighing paper are available inside a certified chemical fume hood.
  • Prepare all necessary solvents and reagents.
  • Verify that an emergency eyewash station and safety shower are accessible and operational.[3]

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[2]
  • Use anti-static weighing dishes if the compound is a fine powder.
  • Carefully transfer the desired amount of the compound.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimentation:

  • Keep all containers with this compound tightly sealed when not in use.[2]
  • Avoid contact with skin and eyes.[3]
  • If heating is required, use a well-maintained heating block or oil bath within the fume hood.

4. Spill Cleanup:

  • In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[3]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4]

Experimental Protocols and Data Presentation

As no specific experimental protocols involving this compound were found, researchers should adapt standard laboratory procedures for handling similar purine analogs, always prioritizing safety. All quantitative data related to safety, such as exposure limits, should be obtained from the specific SDS for any compound being used. The following table provides general data for the parent compound, purine, for reference only.

Physicochemical Properties of Purine (CAS: 120-73-0) [3][5]

PropertyValue
Appearance White to light yellow crystalline powder
Molecular Weight 120.11 g/mol
Melting Point 214 - 217 °C
Solubility Slightly soluble in DMSO and Methanol

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_safety Continuous Safety Measures prep Preparation - Verify fume hood - Gather PPE - Prepare reagents weigh Weighing & Aliquoting (in fume hood) - Use anti-static tools - Handle with care prep->weigh Proceed to handling first_aid First Aid - Eye wash/shower - Seek medical attention prep->first_aid In case of exposure at any stage exp Experimentation - Keep containers sealed - Avoid skin/eye contact weigh->exp Transfer to experiment weigh->first_aid In case of exposure at any stage waste Waste Collection - Segregate solid & liquid waste - Label containers exp->waste Generate waste exp->first_aid In case of exposure at any stage spill Spill Response - Absorb with inert material - Follow EHS protocol spill->waste Contain and collect spill->first_aid In case of exposure at any stage dispose Disposal - Contact EHS - Follow institutional procedures waste->dispose Ready for disposal ppe Wear Appropriate PPE vent Ensure Proper Ventilation

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.